Divanillin (6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde) is a homodimeric compound formed through the oxidative coupling of two vanillin molecules. This natural phenolic compound has gained significant research interest due to its presence in cured vanilla beans and its enhanced bioactivity compared to its monomeric counterpart. As a flavor-enhancing compound, this compound contributes to the complex flavor profile of natural vanilla, particularly influencing creamy and fatty mouthfeel notes that are highly valued in food applications [1]. While vanillin has been extensively studied as the primary flavor component of vanilla, accounting for approximately 85% of volatile compounds in Vanilla planifolia pods, this compound represents an important minor constituent that significantly influences the overall sensory experience [2].
The study of this compound has expanded beyond its role as a flavor component to include investigations of its pharmacological potential and material science applications. Recent research has revealed promising antitumor capabilities and antioxidant properties, making it a compound of interest for pharmaceutical development [2]. Additionally, its chemical structure has been exploited in the synthesis of bio-based polymers, including epoxy thermosets and aromatic amines, demonstrating the versatility of this natural product [3]. Understanding the natural occurrence, formation, and properties of this compound provides valuable insights for researchers across multiple disciplines, including food science, natural product chemistry, and drug discovery.
This compound is not present in significant quantities in green vanilla pods but forms predominantly during the curing process through enzymatic activity. The vanilla bean curing process, which typically lasts 120-180 days, involves a complex sequence of enzymatic, chemical, and biochemical reactions that transform the initial glycosylated precursors into the characteristic vanilla aroma compounds [2]. During this process, glucovanillin is hydrolyzed by β-glucosidase enzymes to release free vanillin, which then becomes susceptible to various transformation reactions.
The formation of this compound occurs primarily through oxidative dimerization catalyzed by peroxidase enzymes present in vanilla pods [1] [2]. These enzymes efficiently catalyze the coupling of vanillin radicals, leading to the formation of the biphenyl structure characteristic of this compound. This transformation represents one of the major pathways for vanillin loss during curing, with studies indicating that up to 50% of initial vanillin potential can be lost through dimerization and other chemical transformations [2]. The peroxidase-mediated dimerization is particularly significant during the later stages of curing when oxidative processes become more pronounced.
Recent analytical studies have confirmed the presence of this compound in cured vanilla beans from various geographical origins. A validated HPLC-DAD method developed for simultaneous quantification of aromatic compounds in Vanilla planifolia demonstrated that this compound is present in all analyzed cured pod samples [2]. The concentration varies based on geographical origin and curing methods, suggesting that processing conditions significantly influence this compound formation.
Table 1: Quantitative Analysis of this compound in Vanilla Beans from Different Regions
| Geographical Origin | Altitude (masl) | This compound Content (g/100 g dry weight) |
|---|---|---|
| Papantla de Olarte, Mexico | 80 | 0.020 |
| Tecolutla, Mexico | 20 | Data not specified |
| Misantla, Mexico | 300 | Data not specified |
| Zongolica, Mexico | 1200 | Data not specified |
| Atzalan, Mexico | 1676 | Data not specified |
The highest this compound content was detected in samples from Papantla de Olarte at 0.02 g/100 g dry weight [2]. This quantitative analysis confirms that this compound is a natural constituent of cured vanilla beans, albeit at significantly lower concentrations than vanillin. The presence of this compound has been identified in commercial vanilla extracts from multiple producing regions, including Madagascar, Mexico, and Tahiti, indicating that its formation is a universal phenomenon in vanilla processing regardless of geographical origin [2].
This compound exhibits distinct sensory properties that differ from its vanillin precursor. While vanillin is characterized primarily by its sweet, balsamic aroma, this compound contributes more to textural perceptions in the mouth. Sensory studies have demonstrated that this compound positively influences creamy, fatty mouthfeel notes and imparts a velvety mouth-coating sensation at low concentrations [1] [2]. The human recognition threshold for this textural effect is exceptionally low, approximately 1.0 μmol/kg, indicating high potency in modifying mouthfeel characteristics [2].
The flavor profile of this compound is described as sweet, creamy, milky, fatty, and buttery, making it particularly valuable for enhancing dairy products and other fat-containing food systems [4]. These properties have led to its approval as a flavor enhancer in food applications (FEMA GRAS #4107) in the United States, with recommended usage levels typically ranging from 5-50 mg/L in various food categories [2]. The compound is used commercially to impart pleasant creamy sensations to foods, with specific usage levels varying by food category:
Table 2: Typical Usage Levels of this compound in Food Applications
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|---|---|---|
| Baked Goods | 30.000 | 50.000 |
| Beverages (non-alcoholic) | 5.000 | 15.000 |
| Beverages (alcoholic) | 15.000 | 30.000 |
| Chewing Gum | 100.000 | 200.000 |
| Frozen Dairy | 10.000 | 20.000 |
| Milk Products | 10.000 | 40.000 |
| Hard Candy | 30.000 | 50.000 |
| Soft Candy | 20.000 | 40.000 |
| Fats and Oils | 15.000 | 20.000 |
Beyond its sensory properties, this compound exhibits significant biological activities with potential pharmaceutical applications. Research has demonstrated that this compound possesses antioxidant capabilities that exceed those of vanillin, making it a promising candidate for mitigating oxidative stress in biological systems [2]. Additionally, studies have revealed antitumor potential, with evidence showing that this compound can decrease the metastatic potential of human cancer cells by inhibiting the FAK/PI3K/Akt signaling pathway [5] [2].
The pharmacological promise of this compound is further supported by its structural similarity to diapocynin, a known inhibitor of the NADPH oxidase enzymatic complex with demonstrated neuroprotective and cardiovascular effects [5]. This structural relationship suggests potential applications in treating neurodegenerative diseases and vascular conditions, though extensive clinical research is still needed to validate these potential applications. The enhanced bioactivity of this compound compared to vanillin is attributed to its biphenyl structure, which may facilitate interactions with biological targets through increased molecular complexity and receptor binding capabilities.
Proper sample preparation is critical for accurate analysis of this compound in vanilla beans. The extraction protocol typically involves grinding cured vanilla pods to a fine powder using a laboratory mill, followed by precise weighing of approximately 300 mg of the homogenized material [2]. The sample is then subjected to ultrasonic-assisted extraction using 20 mL of a specially optimized extraction solvent consisting of a 1:1 mixture of DMSO:(MeOH/acidified water (3:7) with phosphoric acid (100 mM) added for acidification.
The extraction process is performed in an ultrasonic bath at a frequency of 37 kHz for exactly 10 minutes at room temperature to ensure complete extraction while preventing thermal degradation of target compounds [2]. Following sonication, the supernatant is filtered through No. 4 filter paper to remove particulate matter, and the filtrate is stored at 4°C until analysis to maintain sample integrity. This extraction method has demonstrated excellent efficiency for simultaneous recovery of this compound along with other aromatic compounds present in vanilla, including vanillin, vanillic acid, p-hydroxybenzaldehyde, and p-hydroxybenzoic acid.
High-performance liquid chromatography with diode array detection (HPLC-DAD) has been established as the most reliable method for simultaneous separation and quantification of this compound alongside other aromatic compounds in vanilla extracts [2]. The optimized chromatographic conditions utilize a Zorbax Eclipse XDB-C18 column (250 mm × 4.6 mm i.d., 5 μm particle size) maintained at 40-60°C for optimal separation efficiency. The mobile phase consists of a ternary gradient system with solvent A (HPLC-grade water), solvent B (HPLC-grade methanol), and solvent C (acidified water, 10-2 M H3PO4), with a flow rate ranging from 1.5-2.0 mL/min depending on specific separation requirements.
Detection is performed at multiple wavelengths to accommodate the varying absorbance maxima of different target compounds: 230 nm for vanillyl alcohol, p-hydroxybenzyl alcohol, vanillin, and anisyl alcohol; 254 nm for vanillic acid, p-hydroxybenzoic acid, anisic acid, and this compound; and 280 nm for p-hydroxybenzaldehyde [2]. This multi-wavelength approach ensures optimal sensitivity for each compound class while allowing for simultaneous quantification in a single injection. The complete separation of all nine target compounds, including this compound, is achieved within 15 minutes, making this an efficient method for quality control and research applications.
The following workflow illustrates the complete analytical process from sample preparation to quantification:
Figure 1: Analytical workflow for this compound extraction and quantification from vanilla beans
The HPLC-DAD method for this compound quantification has been rigorously validated according to standard analytical protocols [2]. The method demonstrates excellent linearity across a concentration range of 0.5-100 mg/L, with correlation coefficients (R²) exceeding 0.999 for this compound and related aromatic compounds. The limits of detection (LOD) and quantification (LOQ) for this compound have been established at sufficiently low levels to detect the compound at naturally occurring concentrations in vanilla beans.
Precision studies evaluating both intra-day and inter-day variability show relative standard deviation (RSD) values below 5%, indicating excellent method reproducibility [2]. The accuracy of the method has been confirmed through recovery experiments using spiked samples, with average recovery rates ranging between 95-105% for this compound across different concentration levels. This comprehensive validation confirms that the method is suitable for reliable quantification of this compound in complex vanilla bean matrices, providing researchers with a robust analytical tool for quality assessment and comparative studies.
This compound exhibits remarkable binding affinity for serum proteins, particularly bovine serum albumin (BSA), which serves as a model for human serum albumin (HSA) in drug transport studies [5] [6]. Biophysical studies using techniques such as circular dichroism (CD) spectroscopy and fluorescence quenching have demonstrated that this compound acquires axial chirality when complexed with BSA, a phenomenon known as induced circular dichroism (ICD) [5]. This induced chirality results from restricted rotation around the single bond connecting the two aromatic rings when this compound is bound in the chiral environment of the protein binding pocket.
The association constant between this compound and BSA has been determined to be 3.3 × 10⁵ mol⁻¹L, significantly higher than that of its precursor vanillin (7.3 × 10⁴ mol⁻¹L), indicating substantially stronger binding [5]. Competitive displacement studies using site-specific fluorescent markers have revealed that this compound has preference for Sudlow's site I in subdomain IIA of BSA, which is known to bind warfarin and other bulky heterocyclic compounds [5]. Molecular docking simulations further confirm this binding preference and provide structural insights into the interactions between this compound and specific amino acid residues within the binding pocket.
The strong interaction between this compound and serum albumin has significant implications for its pharmacokinetic profile and drug delivery potential [5]. The high binding constant suggests that this compound would have an extended circulation half-life in vivo, potentially enhancing its bioavailability and therapeutic efficacy. Recent research has demonstrated that this compound can decrease the metastatic potential of human cancer cells by inhibiting the FAK/PI3K/Akt signaling pathway, a key regulatory cascade involved in cell migration, invasion, and survival [5] [2].
The following diagram illustrates the molecular interaction between this compound and bovine serum albumin:
Figure 2: Molecular interaction between this compound and bovine serum albumin with pharmacological consequences
This antimetastatic activity, combined with the compound's antioxidant properties, positions this compound as a promising lead compound for development of multifunctional anticancer agents [2]. The structural similarity between this compound and apocynin/diapocynin further suggests potential applications in managing oxidative stress-related disorders, including neurodegenerative diseases and cardiovascular conditions [5]. While these pharmacological properties are promising, further research is needed to fully elucidate the mechanism of action and therapeutic potential of this compound in various disease models.
This compound is a naturally occurring constituent of cured vanilla beans that forms through peroxidase-mediated oxidative dimerization of vanillin during the curing process. While present at relatively low concentrations (up to 0.02 g/100 g dry weight) compared to vanillin, this compound significantly contributes to the complex sensory profile of natural vanilla by enhancing creamy, fatty mouthfeel characteristics. The development of validated HPLC-DAD methods has enabled reliable quantification of this compound alongside other aromatic compounds in vanilla extracts, providing researchers with robust analytical tools for quality assessment and comparative studies.
The transformation of vanillin into divanillin is an oxidative dimerization reaction. This process is primarily catalyzed by oxidative enzymes, notably peroxidases (POD) and laccases [1] [2] [3].
The following diagram illustrates the general workflow and core mechanism of this enzymatic process.
Diagram of the .
A validated HPLC-DAD method is crucial for confirming the formation and quantifying the yield of this compound. The table below summarizes a robust, recently published method [1] [3].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) |
| Column | Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size) |
| Mobile Phase | A: HPLC-grade Water B: Methanol C: Acidified Water (10–2 M H₃PO₄) | | Gradient | Not fully detailed, but separation is achieved in 15 minutes | | Flow Rate | 2.25 mL/min | | Detection Wavelengths | 230 nm, 254 nm (for this compound), 280 nm | | Linear Range | 0.1 – 200 mg/L | | Application Note | This method successfully quantified this compound in cured vanilla pods at concentrations of 0.002 to 0.02 g/100 g dry weight. |
The following procedure synthesizes methodologies from multiple sources for conducting the enzymatic oxidation and analyzing the results [1] [2] [4].
1. Reaction Setup
2. Monitoring and Analysis
The most specific antitumor mechanism identified for divanillin involves the inhibition of a key signaling pathway in cancer cells.
Figure 1: Proposed signaling pathway through which this compound exerts its antitumor effects. This compound inhibits FAK, which in turn downregulates the PI3K/Akt survival and metastasis pathway [1].
The following table consolidates the specific, yet limited, technical information found in the search results.
| Aspect | Reported Findings |
|---|---|
| Primary Mechanism | Inhibition of the FAK/PI3K/Akt signaling pathway [1]. |
| Demonstrated Effect | Decrease in the metastatic potential of human cancer cells [1]. |
| Interaction with Serum Albumin | Strong binding to Bovine Serum Albumin (BSA) with an association constant (Ka) of 3.3 × 105 mol-1L; preference for Sudlow's site I [1]. |
| Additional Properties | Mentioned as an excellent antioxidant [2]. |
Although full experimental protocols were not available in the search results, the following insights can guide your experimental design.
To build a complete preclinical profile of this compound, future research should focus on generating the following data, which was absent from the current search results:
Divanillin demonstrates a significant interaction with bovine serum albumin (BSA), a model transport protein. The data below summarizes the key binding parameters and findings.
| Parameter | Finding for this compound | Comparison with Vanillin |
|---|---|---|
| Association Constant (Ka) | ( 3.3 \times 10^5 \text{ mol}^{-1}\text{L} ) [1] | ( 7.3 \times 10^4 \text{ mol}^{-1}\text{L} ) [1] |
| Primary Binding Site on BSA | Sudlow's Site I [1] | Information not provided in search results |
| Induced Chirality | Yes, strong induced circular dichroism (ICD) signal upon binding [1] | Information not provided in search results |
| Key Consequence | Becomes an atropos biphenyl (restricted rotation around central bond) [1] | Information not provided in search results |
Experimental Insight: The preference for Sudlow's site I was determined through competitive displacement experiments using established fluorescent markers like warfarin (for site I) and dansyl-L-proline (for site II). This was further confirmed by molecular docking simulations [1].
The study on this compound and BSA employed several key techniques to characterize their interaction [1]. The following diagram outlines the general workflow for such an investigation.
Experimental workflow for characterizing this compound-BSA interaction, based on [1].
As this compound is the homodimer of vanillin, the biological activities of vanillin are relevant context. The table below summarizes research on vanillin's antioxidant and antimicrobial properties.
| Activity | Reported Findings for Vanillin | Conflicting Evidence / Notes |
|---|---|---|
| Antioxidant | Exhibits radical scavenging activity in some studies (DPPH, ABTS assays) [2]. | Other studies report very low or no antioxidant activity [2]. |
| Antimicrobial | Active against a panel of food-borne bacteria [2]. | Applied in foods to combat pathogens [2]. |
Experimental Context: The antioxidant activity of purified vanillin has been assessed using DPPH and ABTS assays, which are common colorimetric methods to measure a compound's free radical scavenging capacity [2].
Although a specific pathway for this compound was not identified, the cellular response to oxidative stress involves key signaling pathways. The following diagram maps these general relationships.
General signaling pathways in cellular antioxidant response, based on [3] [4].
Based on the search results, there is a clear need for targeted studies on this compound itself. To advance the understanding of its antioxidant potential, you may consider:
Divanillin is recognized for use as a flavoring substance by key international bodies. The quantitative data below summarizes its core identifiers and safety evaluation.
Table 1: Regulatory Status and Identifiers
| Property | Value / Description |
|---|---|
| FEMA GRAS Number | 4107 [1] |
| JECFA Number | 1881 [2] [1] [3] |
| CAS Registry Number | 2092-49-1 [2] [1] [4] |
| FDA Reference | Listed as a "Flavoring Agent or Adjuvant" [4] |
| JECFA Safety Conclusion | "No safety concern at current levels of intake when used as a flavouring agent" (2008) [3] |
Table 2: Chemical and Physical Properties
| Property | Value / Description |
|---|---|
| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde [2] |
| Molecular Formula | C16H14O6 [2] |
| Molecular Weight | 302.28 g/mol [2] |
| Appearance | White to pale yellow solid [2] |
| Melting Point | 315 °C [2] |
| Solubility in Water | 294.8 mg/L at 25 °C (est.) [2] |
| Organoleptic Properties | Odor: Fruity vanilla. Flavor: Sweet, creamy, milky, fatty, buttery [2] |
This compound is used as a flavoring agent and flavor enhancer, particularly in imparting creamy sensations. The following table outlines its typical use levels in various food categories as per FEMA guidelines.
Table 3: Typical Use Levels of this compound in Food Categories (FEMA GRAS) [2]
| Food Category | Average Use (ppm) | Maximum Use (ppm) |
|---|---|---|
| Baked Goods | 30.000 | 50.000 |
| Beverages (Non-Alcoholic) | 5.000 | 15.000 |
| Beverages (Alcoholic) | 15.000 | 30.000 |
| Chewing Gum | 100.000 | 200.000 |
| Fats and Oils | 15.000 | 20.000 |
| Frozen Dairy | 10.000 | 20.000 |
| Hard Candy | 30.000 | 50.000 |
| Milk Products | 10.000 | 40.000 |
| Soft Candy | 20.000 | 40.000 |
| Seasonings / Flavors | 10.000 | 30.000 |
Sensory studies have identified a human recognition threshold for the velvety mouth-coating sensation at 1.0 μmol/kg [5] [6]. It is effective in enhancing creamy impressions in dairy products at concentrations between 5-50 mg/L [5] [6].
A recent, validated HPLC-DAD method enables simultaneous quantification of this compound and other key phenolic compounds in Vanilla planifolia [5] [6].
Experimental Protocol: HPLC-DAD Analysis of this compound [5] [6]
This method confirmed the presence of this compound in all analyzed cured vanilla bean samples, with concentrations ranging from 0.002 to 0.02 g/100g dry weight [5].
Beyond its flavor properties, this compound shows significant potential as a bioactive compound. It has demonstrated the ability to decrease the metastatic potential of human cancer cells by inhibiting the FAK/PI3K/Akt signaling pathway [7]. It also exhibits antioxidant capabilities [5] [6].
A key study investigated its interaction with Bovine Serum Albumin (BSA), a model for drug-protein binding [7]. The following diagram illustrates the experimental workflow and central finding of this interaction.
Experimental Protocol: BSA Binding Study [7]
Divanillin (dehydrothis compound) is a naturally occurring dimeric phenolic compound formed through the oxidative coupling of two vanillin molecules. This compound has gained significant research interest due to its dual functionality as both a flavor enhancer and a compound with demonstrated bioactivity. In food applications, this compound is approved for use as a flavor ingredient (FEMA GRAS #4107) and is particularly valued in dairy products where it imparts a pleasant creamy sensation at concentrations ranging from 5-50 mg/L [1]. Beyond its sensory properties, scientific studies have revealed that this compound exhibits potent antioxidant capabilities and has demonstrated antitumor potential in preclinical models, further expanding its relevance to pharmaceutical applications [1].
The accurate quantification of this compound in natural products like vanilla is crucial for both quality control and research purposes. During the traditional curing process of vanilla pods, significant vanillin losses (up to 50%) have been reported, which are attributed primarily to enzymatic transformation processes. Oxidative enzymes, particularly peroxidases, catalyze the conversion of vanillin to this compound, making this dimer an important marker for understanding the biochemical transformations that occur during post-harvest processing [1]. Existing analytical methods for characterizing vanilla composition have historically focused on the major phenolic compounds, often overlooking this compound or lacking properly validated quantification protocols specifically designed for this dimeric compound. This methodological gap has limited comprehensive understanding of vanilla chemistry and the role of this compound in quality perception [1].
The development of a robust, validated HPLC-DAD method that enables simultaneous quantification of this compound alongside other principal aromatic compounds in vanilla addresses a significant analytical need. Such methodology provides researchers with a powerful tool for studying the complex biochemistry of vanilla curing, assists quality control laboratories in authenticating vanilla products, and supports flavor and pharmaceutical industries in standardizing this compound content in their products [1].
The separation and quantification of this compound alongside other principal aromatic compounds in vanilla extracts requires careful optimization of chromatographic parameters. Based on validated methodologies, the following instrumental configuration has been demonstrated to provide excellent resolution and reproducible quantification of these compounds [1] [2].
Table 1: HPLC-DAD Instrumentation Configuration
| Component | Specification | Description |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II | Quaternary pump, autosampler, thermostatted column compartment |
| Detector | Photodiode Array Detector (DAD) | G7117C model; multiple wavelength monitoring |
| Column | Zorbax Eclipse XDB-C18 | 250 mm × 4.6 mm i.d., 5 μm particle size |
| Data Software | OpenLAB CDS | Agilent Technologies, Version 2.5 |
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition | Alternative/Optimization |
|---|
| Mobile Phase | A: HPLC-grade water B: Methanol C: Acidified water (10-2 M H₃PO₄) | Gradient elution | | Gradient Program | 0-15 min: Optimized gradient | Total run time: 15 minutes | | Flow Rate | 2.25 mL/min | Tested range: 1.5-2.25 mL/min | | Column Temperature | 40-60°C (optimized) | Evaluated range: 40-60°C | | Detection Wavelengths | 230 nm, 254 nm, 280 nm | Specific wavelengths target different compound classes | | Injection Volume | Not specified in sources | Typically 5-20 μL for standard methods |
The gradient elution profile represents a critical optimization parameter that was systematically developed to achieve baseline separation of all nine target compounds within a concise 15-minute analysis time. The specific proportions of the three solvent components (water, methanol, and acidified water) are varied throughout the analysis to first elute more polar compounds like phenolic alcohols, followed by intermediate polarity compounds, with this compound—being one of the less polar compounds—eluting later in the chromatographic run [1]. The acidification of the aqueous mobile phase component with phosphoric acid serves to suppress ionization of acidic analytes, thereby improving peak shape and enhancing chromatographic resolution [2].
The diode array detector provides the significant advantage of simultaneous multi-wavelength monitoring, which is particularly valuable when analyzing compounds with varying chromophores. For this method, three specific wavelengths were selected to maximize sensitivity for different compound classes:
This multi-wavelength approach enables researchers to obtain maximum sensitivity for each compound class in a single injection, thereby improving efficiency without compromising data quality. The identification of this compound in real samples is further confirmed by comparing its retention time and UV spectrum with those of an authentic reference standard [1].
Proper sample preparation is fundamental to obtaining accurate and reproducible results. The following protocol has been optimized specifically for the extraction of this compound and other aromatic compounds from cured vanilla pods [2]:
Grinding: Begin by grinding cured vanilla pods to a fine powder using a laboratory mill (e.g., Chefman MEC-5256U or equivalent).
Weighing: Precisely weigh 300 mg (±0.1 mg) of the homogenized vanilla powder into a suitable extraction vessel.
Extraction Solvent Addition: Add 20 mL of extraction solvent consisting of a 1:1 mixture of DMSO and acidified methanol/water solution (MeOH/acidified water in 3:7 ratio, acidified with 100 mM H₃PO₄).
Ultrasonic Extraction: Subject the mixture to ultrasonic extraction using an ultrasonic bath (e.g., Elmasonic P D78224) for 10 minutes at 37 kHz frequency, maintaining room temperature throughout the extraction.
Clarification: Filter the supernatant through No. 4 filter paper or equivalent to remove particulate matter.
Storage: Store the clarified extract at 4°C until analysis, typically within 24-48 hours to ensure stability.
The extraction solvent system has been carefully designed to ensure efficient dissolution of both hydrophilic and more hydrophobic compounds present in vanilla. The inclusion of DMSO enhances the solubility of this compound, while the acidified aqueous methanol component effectively extracts the more polar phenolic compounds. The ultrasonication approach provides efficient extraction without applying excessive heat that could potentially degrade thermolabile compounds or promote further oxidative reactions [2].
For accurate quantification, the preparation of standard solutions follows a specific protocol:
Prepare individual stock solutions of each reference standard (p-hydroxybenzyl alcohol, vanillyl alcohol, p-hydroxybenzaldehyde, p-hydroxybenzoic acid, vanillic acid, vanillin, anisyl alcohol, anisic acid, and this compound) in the same DMSO:(MeOH/acidified water) solvent system used for sample extraction.
Combine appropriate aliquots of each stock solution to create a mixed working standard solution containing all nine target compounds.
Prepare calibration standards across the concentration range of 0.1-200 mg/L through serial dilution of the working standard solution [1] [2].
This approach ensures that standards and samples are in identical solvent environments, thereby minimizing potential matrix effects that could impact chromatographic behavior or detection sensitivity. The concentration range has been validated to encompass typical levels found in authentic vanilla pod extracts [1].
The HPLC-DAD method for quantification of this compound and other aromatic compounds in vanilla has been comprehensively validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. The validation parameters demonstrate that the method is fit for its intended purpose in both research and quality control applications [1].
Table 3: Method Validation Results for this compound and Selected Compounds
| Validation Parameter | This compound Results | Overall Method Performance | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 0.1–200 mg/L | Applicable to all 9 compounds | R² > 0.990 |
| Coefficient of Determination (R²) | >0.99 | >0.99 for all compounds | Meets ICH requirements |
| Recovery (%) | 98.04–101.83% | Comparable for all analytes | 90–110% |
| Precision (RSD) | <2% | <2% for all compounds | ≤2% |
| LOD | Not specified | Established for all compounds | Signal-to-noise ≥3:1 |
| LOQ | Not specified | Established for all compounds | Signal-to-noise ≥10:1 |
The linearity of the method was demonstrated across a concentration range spanning three orders of magnitude (0.1-200 mg/L), which adequately encompasses the expected concentrations of these compounds in vanilla extracts. The correlation coefficients (R²) exceeding 0.99 for all compounds, including this compound, confirm excellent linear response within this range [1].
The accuracy of the method was validated through recovery studies using spiked samples, with results ranging between 98.04% and 101.83% for all compounds, well within the generally accepted criteria for analytical methods. The precision, expressed as relative standard deviation (RSD), was below 2% for both intra-day and inter-day measurements, indicating highly reproducible analysis [1].
Prior to each analytical run, system suitability tests should be performed to verify that the chromatographic system is operating correctly. The following parameters should be evaluated using a standard mixture containing all target compounds at mid-range concentrations:
These system suitability criteria ensure that the method maintains its separation efficiency and detection sensitivity throughout routine application [1].
The validated HPLC-DAD method has been successfully applied to the analysis of cured vanilla pods (Vanilla planifolia Jacks. ex Andrews) sourced from different regions of Veracruz, Mexico, demonstrating its practical utility for real-world samples [1] [2].
Table 4: this compound Content in Cured Vanilla Pods from Different Regions
| Sample Source | Altitude (masl) | This compound Content (g/100 g dry weight) |
|---|---|---|
| Papantla de Olarte (VPAP) | 80 | 0.020 (maximum recorded) |
| Tecolutla (VTEC) | 20 | Quantified (specific value not provided) |
| Misantla (VMST) | 300 | Quantified (specific value not provided) |
| Zongolica (VZGL) | 1200 | Quantified (specific value not provided) |
| Atzalan (VATZ) | 1676 | Quantified (specific value not provided) |
| Various Commercial Extracts | Multiple countries | 0.002–0.020 |
The analytical results confirmed the universal presence of this compound in all analyzed vanilla samples, with concentrations ranging from 0.002 to 0.020 g/100 g dry weight across different sources. The highest this compound content (0.02 g/100 g dry weight) was detected in samples from Papantla de Olarte, indicating potential geographical or processing influences on dimer formation [2]. These findings corroborate the significant transformation of vanillin during the curing process and support the hypothesis that peroxidase-mediated oxidation represents a major pathway for vanillin loss during post-harvest processing.
The method has also proven effective for analyzing commercial vanilla extracts from various origins including Madagascar, Mexico, and Tahiti, demonstrating its robustness across different sample matrices [1]. This application is particularly relevant for quality control laboratories tasked with verifying authenticity and quantifying key flavor components in commercial vanilla products.
The consistent detection of this compound in all analyzed samples provides important insights into the biochemical transformations occurring during vanilla curing. The presence of this dimer serves as a chemical marker for peroxidase activity throughout the curing process, particularly during the "killing" stage where these oxidative enzymes are most active [1]. Understanding these transformation pathways enables producers to better control curing parameters to either minimize vanillin loss or potentially enhance the formation of desirable flavor-enhancing dimers like this compound.
Figure 1: Enzymatic pathway for this compound formation during vanilla curing. The process begins with enzymatic hydrolysis of glycosylated precursors to release free vanillin, which subsequently undergoes oxidative coupling catalyzed by peroxidase enzymes to form this compound.
Despite the robustness of the validated method, analysts may encounter certain challenges during implementation. The following troubleshooting guide addresses potential issues and provides practical solutions:
Peak Tailing: If peak tailing is observed, particularly for acidic compounds, verify the pH of the mobile phase. Ensure consistent preparation of acidified water component (10-2 M H₃PO₄). Deteriorated column performance can also cause tailing, indicating need for column cleaning or replacement.
Retention Time Shifts: Minor shifts in retention time may occur due to mobile phase preparation variability. Standardize the preparation of all mobile phase components and maintain consistent column temperature (±1°C). Significant retention time changes may indicate column degradation.
Reduced Resolution: If resolution between critical peak pairs deteriorates, consider adjusting the gradient profile slightly or reducing the flow rate. Column aging can also reduce resolution, necessitating column replacement.
Baseline Noise: Increased baseline noise, particularly at lower wavelengths, may result from contaminated mobile phases, detector lamp aging, or column bleed. Use fresh, high-purity solvents and ensure proper mobile phase degassing.
To ensure consistent performance of the analytical method over time, implement the following maintenance practices:
Column Care: Regularly flush the column with strong solvent (e.g., 100% methanol or acetonitrile) at the end of each analytical sequence. Store the column in methanol when not in use for extended periods.
System Suitability Checks: Perform daily system suitability tests using a reference standard mixture to monitor any performance drift.
Preventive Maintenance: Adhere to the manufacturer's recommended maintenance schedule for the HPLC system, particularly regarding pump seal replacement, injector maintenance, and DAD lamp life monitoring.
Quality Control Samples: Include quality control samples (known concentration standards and control vanilla extracts) in each analytical batch to verify method performance.
The HPLC-DAD method detailed in these application notes provides a robust, validated approach for the simultaneous quantification of this compound and eight other principal aromatic compounds in vanilla extracts. The method offers excellent sensitivity, precision, and accuracy within a rapid 15-minute analysis time, making it suitable for both research applications and quality control in industrial settings.
The consistent detection of this compound across all analyzed vanilla samples confirms its significance as a chemical marker for oxidative transformations during the curing process, providing valuable insights into vanilla biochemistry. The application of this method to vanilla pods from different geographical origins demonstrates its robustness and transferability across laboratories.
Future applications of this methodology may extend to monitoring this compound formation kinetics during controlled curing processes, authenticating premium vanilla products, and standardizing this compound content in flavor formulations where its enhancing properties are desired.
Divanillin, a dimeric compound derived from the lignin-based platform chemical vanillin, has emerged as a promising sustainable alternative to bisphenol A (BPA) in epoxy thermoset formulations. These application notes provide detailed methodologies for synthesizing this compound-based building blocks and processing them into high-performance bio-based epoxy thermosets. The protocols cover the synthesis of this compound-derived aromatic amine curing agents, epoxy monomer preparation, formulation guidelines, and characterization techniques essential for researchers and scientists developing sustainable polymer materials. The motivation for this work aligns with the UN Sustainable Development Goal 12 – Responsible Consumption and Production, seeking to replace reprotoxic BPA with safer, bio-based alternatives while maintaining performance standards required for advanced applications.
This compound can also be synthesized electrochemically using a divided plane parallel flow reactor:
Table 1: Reaction Parameters for MDVA Synthesis
| Step | Reagents & Quantities | Conditions | Yield | Key Characterization |
|---|---|---|---|---|
| Phenol alkylation | This compound (10 g), iodomethane (excess), weak base | Room temperature, 12 h | >95% | ¹H NMR: disappearance of phenolic OH |
| Oximation | Methylated this compound (10 g), hydroxylamine hydrochloride (excess), sodium acetate | Reflux, 6 h | >95% | ¹H NMR: δ 8.10, 11.13 ppm (oxime) |
| Reduction | MDVO (10 g), Raney Nickel, H₂ (12 bar) | 70°C, 16 h, ethanol solvent | 70-80% | ¹H NMR: δ 3.63 ppm (benzylic CH₂) |
Detailed Protocol for MDVA Synthesis:
Phenol Alkylation:
Oximation:
Reduction to Amine:
Safety Notes:
Table 2: Reaction Parameters for DMAN Synthesis
| Step | Reagents & Quantities | Conditions | Yield | Key Characterization |
|---|---|---|---|---|
| Ester alkylation | Methyl divanillate (10 g), iodomethane (excess), weak base | Room temperature, 12 h | >80% | ¹H NMR: δ 3.38 ppm (methoxy) |
| Hydrolysis | Methylated diester (10 g), NaOH (excess) | Reflux, 4 h | >90% | ¹H NMR: δ 9.20 ppm (acid proton) |
| Acyl azide formation | Diacid (10 g), ethyl chloroformate, sodium azide | 0°C to RT, 2 h | >60% | FTIR: 2140 cm⁻¹ (-N₃ stretch) |
| Curtius rearrangement | Acyl azide (10 g), dry toluene | Reflux, 3 h | >80% | FTIR: 2278 cm⁻¹ (-N=C=O) |
| Hydrolysis | Di-isocyanate (10 g), basic conditions | Reflux, 2 h | 30-40% | ¹H NMR: δ 6.23, 5.90 ppm (aromatic) |
Detailed Protocol for DMAN Synthesis:
Start with methylated divanillic acid (synthesized from methyl vanillate via enzymatic dimerization and hydrolysis)
Acyl Azide Formation:
Curtius Rearrangement:
Hydrolysis to Diamine:
Troubleshooting:
Figure 1: Synthetic pathways for this compound-based amine curing agents. MDVA (green) is synthesized via oxime reduction, while DMAN (green) is obtained through Curtius rearrangement pathway.
Procedure:
Protection of Vanillin (if needed):
Epoxidation of Vanillin:
Ruthenium-Catalyzed Dimerization:
Characterization:
Procedure:
Synthesis of Vanillin Glycidyl Ether (EVan):
Imine Formation:
Applications:
Formulation Guidelines:
Curing Procedure:
Mixing:
Curing Cycle:
Cooling:
Special Considerations for Vitrimers:
Protocol:
Table 3: Properties of this compound-Based Epoxy Thermosets
| Material Formulation | Tg (°C) | Td (°C) | Char Yield (%) | Storage Modulus (MPa) | Cross-link Density (mol/m³) |
|---|---|---|---|---|---|
| DGEBA/IPDA (Reference) | ~150-170 | ~350-380 | ~10-15 | ~2500-3000 | ~3000-4000 |
| DiGEDVA/IPDA [5] | 140-200 | Comparable to DGEBA | Similar to DGEBA | - | - |
| TriGEDVA/IPDA [5] | 140-200 | Comparable to DGEBA | Similar to DGEBA | - | - |
| TetraGEDVA/IPDA [5] | 140-200 | Comparable to DGEBA | Similar to DGEBA | - | - |
| MDVA-based [2] | Promising | Promising | Promising | - | - |
| DMAN-based [2] | Promising | Promising | Promising | - | - |
| Vanillin-derived tri-functional [6] | Up to 118 | Up to 431 | Up to 3.3% at 700°C | Up to 3200 | ~69.9 |
Differential Scanning Calorimetry (DSC):
Thermogravimetric Analysis (TGA):
Dynamic Mechanical Analysis (DMA):
FTIR Spectroscopy:
Figure 2: Workflow for this compound epoxy thermoset synthesis and applications. The process begins with vanillin derivatization, proceeds through monomer synthesis and formulation, and results in various advanced materials.
Table 4: Common Issues and Solutions in this compound Epoxy Synthesis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low molecular weight in polyvanillin | Competing alcohol formation during pinacolization | Optimize pH, increase substrate concentration, use Zn cathodes [1] |
| Poor curing efficiency | Incorrect stoichiometry, inadequate mixing | Precisely calculate equivalent weights, ensure complete mixing before curing |
| Low Tg in final thermoset | Incomplete curing, insufficient crosslink density | Extend curing time, increase final cure temperature, add post-cure step |
| Brittle materials | Over-crosslinking, insufficient chain flexibility | Adjust monomer structure, incorporate flexible spacers, modify functionality |
| Low yield in DMAN synthesis | Urea formation from isocyanate hydrolysis | Ensure anhydrous conditions during Curtius rearrangement |
This compound-based epoxy thermosets show particular promise for:
The This compound platform represents a viable pathway for replacing bisphenol A in high-performance epoxy thermosets while maintaining the thermal and mechanical properties required for demanding applications in aerospace, automotive, and electronics industries.
The enzymatic synthesis of divanillin (5,5'-bisvanillyl) from vanillin represents a green chemistry approach to producing this valuable bifunctional compound. As an aryl-aryl coupled dimer of vanillin, this compound serves as a key renewable intermediate for synthesizing biobased polymers, including the total vanillin-based polymer polyvanillin. Unlike conventional chemical coupling methods that often require metal catalysts and generate significant waste, enzymatic synthesis offers a sustainable alternative with higher selectivity and milder reaction conditions. This approach aligns with the principles of green chemistry by utilizing biodegradable catalysts (enzymes), employing aqueous reaction media, and minimizing the use of hazardous reagents. The successful implementation of these biocatalytic routes enables researchers to access this compound for various applications including polymer development, pharmaceutical intermediates, and sustainable material design with reduced environmental impact [1] [2].
The significance of enzymatic this compound synthesis extends beyond its green credentials. As the pharmaceutical and materials industries seek to transition from petrochemical-based feedstocks to renewable alternatives, vanillin—derived from lignin on an industrial scale—has emerged as a crucial biobased platform chemical. This compound production represents a key value-added transformation in the biobased value chain, creating a bifunctional monomer from the monofunctional vanillin precursor. This transformation enables subsequent manufacturing of sophisticated materials, including thermosetting resins and thermoplastics, through further chemical or electrochemical processing such as the reductive polymerization to polyvanillin [1] [2].
The horseradish peroxidase-catalyzed synthesis of this compound operates through a radical coupling mechanism wherein vanillin substrates undergo oxidative dehydrogenation to form phenoxy radicals that subsequently dimerize. The HRP enzyme catalyzes the transfer of electrons from vanillin molecules to hydrogen peroxide, resulting in the generation of resonance-stabilized radicals primarily at the 5-position of the aromatic ring. This regioselective coupling yields this compound as the predominant product through 5-5' linkage, with the reaction proceeding through a series of enzyme-intermediate states (Compound I and Compound II) characteristic of peroxidase catalysis [3] [4].
Reaction Setup: Dissolve 1.52 g (10 mmol) of vanillin in 100 mL of 0.1 M phosphate buffer (pH 7.0) in a 250 mL Erlenmeyer flask with constant stirring at 200-250 rpm.
Enzyme Addition: Add 5 mg (approximately 250 units) of horseradish peroxidase Type I to the reaction mixture and allow it to dissolve completely.
Oxidant Introduction: Slowly add 1.1 mL of 30% (w/w) hydrogen peroxide solution (approximately 10 mmol) dropwise over 15-20 minutes to control reaction kinetics and prevent enzyme inhibition.
Reaction Monitoring: Maintain the reaction at ambient temperature (20-25°C) for 2-4 hours, monitoring conversion by thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (3:7) as mobile phase.
Termination and Extraction: Quench the reaction by rapidly lowering the pH to 2-3 using 1 M HCl. Extract the product with 3 × 50 mL of ethyl acetate, then combine the organic layers.
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 40°C. Recrystallize the crude product from ethanol/water (4:1) to obtain pure this compound as a pale yellow crystalline solid [3] [2] [4].
Laccase-catalyzed this compound synthesis employs a multicopper oxidase mechanism where molecular oxygen serves as the terminal electron acceptor. The enzyme's catalytic copper center undergoes a four-electron reduction of oxygen to water while simultaneously oxidizing four vanillin molecules to their corresponding phenoxy radicals. These radicals then undergo non-enzymatic radical-radical coupling, preferentially forming the 5-5' biphenyl bond of this compound. The redox potential of the laccase enzyme significantly influences the reaction efficiency, with high-redox-potential laccases typically demonstrating superior performance in vanillin oxidation [3] [2].
Oxygenation: Prepare a 50 mM vanillin solution (7.61 g/L) in 0.1 M acetate buffer (pH 5.0) and saturate with medical-grade oxygen by bubbling for 15-20 minutes before enzyme addition.
Enzyme Addition: Add laccase from Trametes versicolor (100 U/mL final activity) to the oxygen-saturated vanillin solution while maintaining gentle oxygen bubbling.
Reaction Conditions: Maintain the reaction at 30°C with continuous stirring at 150-200 rpm for 4-6 hours, ensuring constant oxygen supply throughout the reaction period.
Process Monitoring: Monitor reaction progress by UV-Vis spectroscopy at 350 nm (characteristic this compound absorption) or by high-performance liquid chromatography (HPLC).
Product Recovery: Separate the enzyme by ultrafiltration (10 kDa molecular weight cut-off) and acidify the filtrate to pH 2.0. Collect the precipitated product by vacuum filtration through a 0.45 μm membrane.
Purification: Wash the solid product with cold acidified water (pH 3.0) and dry under vacuum at 40°C overnight to obtain this compound with typical yields of 70-80% [3] [2].
Table 1: Comparative Analysis of Enzymatic Methods for this compound Synthesis
| Parameter | Horseradish Peroxidase Method | Laccase Method |
|---|---|---|
| Optimal pH | 7.0 (phosphate buffer) | 5.0 (acetate buffer) |
| Temperature | 20-25°C | 30°C |
| Oxidant | Hydrogen peroxide (1 eq.) | Molecular oxygen |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 75-85% | 70-80% |
| Enzyme Load | 5 mg/10 mmol vanillin | 100 U/mL |
| Byproducts | Water | Water |
| Cost Factor | Moderate (H₂O₂ cost) | Low (O₂ from air) |
Successful implementation of enzymatic this compound synthesis requires careful optimization of several critical parameters that significantly impact reaction efficiency, product yield, and operational feasibility. The pH environment profoundly affects both enzyme activity and the redox potential of the phenolic substrates. For peroxidase-based systems, neutral pH conditions (7.0-7.5) generally optimize enzyme stability while maintaining substrate solubility, whereas laccase-mediated reactions typically show maximum activity in slightly acidic conditions (pH 4.5-5.5). Temperature control represents another crucial parameter, with most enzymatic operations conducted between 20-30°C to balance reaction kinetics with enzyme stability. Excessive temperatures can promote enzyme denaturation and non-enzymatic side reactions, while insufficient temperatures slow reaction rates impractical for synthetic applications [3] [4].
The oxidant-to-substrate ratio requires precise optimization to prevent enzyme inhibition while ensuring complete substrate conversion. For HRP systems, excess hydrogen peroxide can lead to the formation of inactive enzyme intermediate (Compound III), thereby reducing catalytic efficiency. Similarly, in laccase-catalyzed reactions, maintaining adequate oxygen transfer rates through efficient mixing or pure oxygen supplementation often becomes necessary to prevent mass transfer limitations, particularly at higher substrate concentrations. Substrate concentration also demands careful consideration, as high vanillin levels (>100 mM) may cause substrate inhibition in some enzyme preparations, while very dilute systems prove inefficient for practical synthesis [3].
Systematic optimization of this compound synthesis begins with establishing a design of experiments (DoE) approach to identify interacting parameters and optimal operating windows. Initial one-factor-at-a-time investigations should focus on pH profiling across the enzyme's stable range (typically pH 4-8), followed by temperature optimization between 15-40°C. Subsequent response surface methodology can efficiently identify optimal conditions for multiple interacting variables such as enzyme loading, substrate concentration, and oxidant delivery rate. For scale-up considerations, mass transfer limitations often become significant, particularly for oxygen-dependent laccase systems where implementing sparged reactor configurations or increasing agitation rates may substantially improve reaction rates and yields [3].
Table 2: Troubleshooting Guide for Enzymatic this compound Synthesis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Yield | Enzyme denaturation, suboptimal pH, insufficient oxidant | Check enzyme activity, optimize pH, ensure adequate oxidant supply |
| Slow Reaction Rate | Temperature too low, enzyme loading insufficient, mass transfer limitations | Increase temperature (≤35°C), increase enzyme loading, improve mixing/aeration |
| Product Precipitation | Poor solubility at reaction pH, concentration too high | Adjust pH, add co-solvents (e.g., 10-20% DMSO), dilute reaction mixture |
| Enzyme Inactivation | H₂O₂ excess (HRP), shear stress, thermal denaturation | Add H₂O₂ gradually, optimize mixing, control temperature |
| Multiple Products | Non-selective oxidation, radical coupling at different positions | Optimize enzyme selection, adjust substrate concentration, modify pH |
Comprehensive analysis of enzymatically synthesized this compound employs multiple complementary techniques to confirm chemical structure, assess purity, and quantify yield. High-performance liquid chromatography (HPLC) provides reliable quantification of reaction conversion and product purity using reverse-phase C18 columns with water-acetonitrile gradients (typically 30-70% acetonitrile over 20 minutes) and detection at 280 nm. Gas chromatography coupled with mass spectrometry (GC-MS) offers superior sensitivity for identifying potential byproducts and verifying molecular identity through comparison with authentic standards, with derivatization (silylation) often improving volatility and separation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy remains indispensable, with characteristic signals in (^1)H-NMR including two methoxy groups (δ 3.8-4.0 ppm), two phenolic hydroxyl groups (δ 8.5-9.5 ppm, exchangeable), and two aldehyde protons (δ 9.7-9.9 ppm) [3] [2].
Advanced structural characterization of this compound and its derivatives benefits from two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and (^{13})C/(^{1})H correlation spectroscopy, which provide unambiguous assignment of proton and carbon resonances, particularly valuable for distinguishing between different regioisomers that may form as minor products. Size exclusion chromatography (SEC) becomes relevant when evaluating this compound for subsequent polymerization applications, providing information about potential higher molecular weight oligomers that may form through over-oxidation. Additionally, UV-Vis spectroscopy serves as a rapid, non-destructive method for preliminary product identification, with this compound exhibiting characteristic absorption maxima at approximately 280 nm and 350 nm in methanol or ethanol solutions [1] [2].
Successful implementation of enzymatic this compound synthesis at laboratory and potential pilot scales requires attention to several practical considerations. Enzyme stability represents a key factor, with lyophilized enzyme preparations typically offering longer shelf life but requiring optimized dissolution protocols. For repeated use, enzyme immobilization on solid supports such as Eupergit C, chitosan beads, or functionalized silica can enhance operational stability and enable catalyst recovery, though often at the cost of reduced specific activity. Reactor configuration selection depends on the specific enzymatic system, with stirred-tank reactors generally suitable for peroxidase-based synthesis, while laccase-mediated reactions may benefit from bubble column or airlift reactors that enhance oxygen transfer efficiency without excessive shear forces that could damage the enzyme [3].
From a process economics perspective, enzyme cost typically represents the most significant factor in overall production expenses. Strategies to minimize enzyme consumption include using crude enzyme preparations rather than highly purified forms, implementing enzyme recovery systems (ultrafiltration membranes for soluble enzymes, filtration for immobilized enzymes), and optimizing reaction conditions to maximize catalyst productivity (g product/g enzyme). For large-scale operations, continuous processing configurations with enzyme retention systems may offer advantages in productivity and consistency compared to batch operations. Additionally, downstream processing efficiency can be enhanced by implementing membrane-based concentration before final crystallization and exploring green solvent alternatives for extraction, such as ethyl lactate or cyclopentyl methyl ether, which offer improved environmental profiles compared to traditional halogenated or aromatic solvents [3] [4].
The following workflow diagram illustrates the complete experimental procedure for both enzymatic synthesis methods:
Synthesis Workflow Diagram: This diagram illustrates the complete experimental procedure for enzymatic synthesis of this compound from vanillin using either horseradish peroxidase (HRP) or laccase methodologies, highlighting key steps from reaction initiation through product purification.
The enzymatic synthesis of this compound from vanillin represents a sustainable and efficient approach to producing this valuable bifunctional compound for pharmaceutical and polymer applications. Both horseradish peroxidase and laccase methodologies offer distinct advantages in terms of selectivity, mild reaction conditions, and environmental compatibility compared to conventional chemical coupling methods. The detailed protocols, optimization strategies, and analytical methods provided in these Application Notes equip researchers with the necessary tools to successfully implement these biocatalytic transformations in their laboratories. As the demand for green chemistry solutions and biobased materials continues to grow, these enzymatic synthesis routes to this compound will play an increasingly important role in sustainable chemical development.
The electrochemical pinacolization of divanillin to polyvanillin represents an innovative approach to sustainable polymer synthesis that aligns with green chemistry principles by utilizing renewable resources and eliminating hazardous reagents. This process transforms biobased vanillin, derived from lignin - a side product of the pulp and paper industry - into a high-value polymeric material through electrochemical C-C bond formation. The fundamental reaction involves the reductive coupling of carbonyl groups in this compound molecules, creating pinacol (1,2-diol) linkages that enable polymer chain propagation. This electrochemical approach offers significant advantages over conventional methods, including mild reaction conditions, elimination of chemical reducing agents, and precise control over molecular weight through electrochemical parameters [1] [2].
The reaction mechanism proceeds through the formation of ketyl radical intermediates generated via single-electron transfer to the carbonyl groups of this compound under cathodic potentials. These radical species undergo hydrodimerization to form the characteristic 1,2-diol linkages of the growing polymer chain. A competing reaction pathway leads to alcohol formation through a two-electron reduction, which terminates chain growth and influences the final molecular weight. The preference for pinacolization over alcohol formation is enhanced at higher pH values, lower current densities, and higher substrate concentrations, which favor the dimerization of ketyl radicals over further reduction [1] [2]. The complete reaction sequence from vanillin to polyvanillin is visualized in Figure 1, showing the enzymatic coupling followed by electrochemical polymerization.
Figure 1: Graphical abstract showing the complete synthetic pathway from lignin-derived vanillin to polyvanillin through enzymatic coupling and electrochemical pinacolization.
Table 1: Required chemicals and specifications
| Chemical | Specification | Purity | Supplier Example | Storage Conditions |
|---|---|---|---|---|
| This compound | Synthesized from vanillin | ≥95% | In-house synthesis | Room temperature, dark |
| Vanillin | Reagent plus | ≥99% | Sigma-Aldrich | Room temperature |
| Sodium hydroxide (NaOH) | p.a. | ≥98% | Carl Roth | Room temperature |
| Hydrochloric acid (HCl) | Standard solution | 1 M | Carl Roth | Room temperature |
| Ultrapure water | Resistivity 0.055 µS cm⁻¹ | N/A | In-house purification | Room temperature |
| Nafion N324 membrane | - | - | Ion Power GmbH | In 1 M NaOH solution |
For the synthesis of this compound, vanillin serves as the starting material and can be enzymatically converted using either horseradish peroxidase Type I (≥50 units per mg, Sigma-Aldrich) with hydrogen peroxide (≥30%) or laccase from *Trametes versicolor* in oxygen-saturated solutions. These enzymatic approaches provide yields of approximately 80% and represent a green alternative to traditional Fe(II)-catalyzed coupling, which typically yields only about 50% [2]. All aqueous solutions should be prepared using ultrapure water with resistivity of 0.055 µS cm⁻¹ to minimize interference from impurities in electrochemical reactions.
Table 2: Equipment specifications and configurations
| Equipment | Specifications | Notes |
|---|---|---|
| Potentiostat/Galvanostat | Bio-Logic SAS SP-150 with VMP3 10A booster | Capable of long-term galvanostatic operation |
| Flow reactor | Divided plane parallel design | Electrode area: 4 × 14 cm², interelectrode distance: 0.5 cm |
| Cathode material | Zn sheets, 99.99% | HMW Hauner GmbH & Co. KG |
| Anode material | Ni sheets, 99.99% | HMW Hauner GmbH & Co. KG |
| Membrane | Nafion N324 | Soaked in 1 M NaOH for 24 h before use |
| Pumps | Gear pumps (VGS 24 V OEM) | Verder Deutschland GmbH & Co. KG |
| Flow meters | FCH-midi-PCDF | B.I.O.-Tech e.K. |
| Reference electrode | Reversible hydrogen electrode (RHE) | HydroFlex, Gaskatel |
| Turbulence promoters | 3D-printed plastic mesh | Acrylate-based UV curing resin |
Electrode preparation is critical for reproducible results. Zinc and nickel sheets should be polished sequentially with SiC papers of decreasing roughness (FEPA #P180, #P500, #P1000) to create a uniform surface, followed by thorough rinsing with ethanol and water to remove polishing residues. The Nafion N324 membrane must be converted to the Na⁺-form by soaking in 1 M NaOH for at least 24 hours before assembly to ensure proper ionic conductivity. The turbulence promoters are 3D-printed with specific mesh configurations (5 × 5 mm² in diagonal orientation) to enhance mass transport while maintaining a voidance of 0.7-0.72 to minimize pressure drop [1].
The electrochemical synthesis is performed in a divided plane parallel flow reactor operated in recirculation batch mode, which offers significant advantages over conventional H-type cells through enhanced mass transport, uniform current distribution, and improved scalability. The reactor configuration, illustrated in Figure 2, features separate catholyte and anolyte chambers separated by a Nafion N324 cation-exchange membrane, which prevents cross-contamination while allowing selective Na⁺ migration to maintain charge balance. The electrode chambers are designed with a narrow interelectrode gap of 0.5 cm to minimize ohmic losses, which is particularly important for achieving high current densities while maintaining energy efficiency [1].
Fluid dynamics optimization is achieved through custom 3D-printed turbulence promoters placed in both electrolyte chambers. These promoters enhance mass transport by disrupting laminar flow patterns and ensuring efficient electrolyte movement across the electrode surfaces. The cathodic turbulence promoter typically consists of 6 layers with 1 mm web thickness, while the anodic promoter has 4 layers with 1.1 mm web thickness, both with diagonal mesh orientation relative to the flow direction. The mean linear flow velocities are monitored using flow meters positioned before the reactor inlets and typically maintained between 5-15 cm s⁻¹, depending on the desired mass transport conditions. The reference electrode is connected in flow-by mode with its tip positioned as close as possible to the cathode surface through a dedicated channel in the turbulence promoter to minimize iR-drop in potential measurements [1].
Figure 2: Schematic diagram of the divided electrochemical flow reactor system in recirculation mode, showing key components and flow paths.
The synthesis of this compound from vanillin is accomplished through enzymatic aryl-aryl coupling using either horseradish peroxidase with hydrogen peroxide or laccase in oxygen-saturated solution. The following protocol typically yields approximately 80% conversion:
Prepare a 100 mM vanillin solution in ultrapure water (0.055 µS cm⁻¹) with mild heating and stirring to facilitate dissolution.
Adjust the pH to 5.0-5.5 using 0.1 M HCl or 0.1 M NaOH as needed, as this range is optimal for enzyme activity.
Add horseradish peroxidase Type I to achieve a final concentration of 0.1-0.5 mg mL⁻¹ in the reaction mixture.
Initiate the coupling reaction by adding hydrogen peroxide (30% solution) dropwise with vigorous stirring to achieve a final concentration of 10-20 mM. Maintain the temperature at 25°C using a water bath.
Monitor the reaction by UV-VIS spectroscopy or thin-layer chromatography until vanillin consumption is complete (typically 2-4 hours). The formation of this compound is indicated by a color change to orange-brown and the appearance of a new spot with higher Rf value on TLC.
Precipitate the product by acidifying to pH 2-3 with 1 M HCl, then collect the solid by vacuum filtration.
Purify the crude this compound by recrystallization from ethanol/water mixtures and dry under vacuum at 40°C for 24 hours. Confirm the identity and purity by ²H-NMR and HPLC analysis [2].
The electrochemical polymerization procedure involves the following detailed steps:
Prepare electrolyte solutions: Dissolve 7.55 g of this compound (45.30 g for high concentration experiments) in 0.5 L of 1 M NaOH to create a 50 mM (or 300 mM) this compound catholyte solution. For the anolyte, prepare 1 L of 1 M NaOH solution. The 2:1 volume ratio of anolyte to catholyte maintains sufficient ionic conductivity as Na⁺ ions migrate through the membrane during electrolysis [1].
Assemble the flow reactor: Install the prepared Zn cathode and Ni anode, ensuring proper alignment with the turbulence promoters. Position the pretreated Nafion membrane between the chambers and secure the reactor assembly according to manufacturer specifications.
Initialize fluid circulation: Fill the respective reservoirs with catholyte and anolyte solutions. Start the gear pumps and adjust flow rates to achieve mean linear flow velocities of 5-15 cm s⁻¹, as measured by the in-line flow meters. Ensure bubble-free operation by briefly operating the system in bypass mode if necessary.
Establish baseline measurements: Before applying current, record initial UV-VIS spectra of the catholyte and measure open-circuit potential for reference.
Perform galvanostatic electrolysis: Apply constant current density based on the active electrode area (4 × 14 cm²). For initial experiments, use current densities in the range of 10-50 mA cm⁻². Monitor cell voltage throughout the experiment, which typically ranges from 3-5 V depending on conditions.
Monitor reaction progress: Utilize online UV-VIS spectroscopy to track the consumption of carbonyl groups (absorbance at ~350 nm) and the formation of polymer products. Continue the electrolysis until the target charge has been passed (typically 2.2-2.5 F mol⁻¹ of this compound) or until carbonyl groups are no longer detected.
Terminate and recover product: Once electrolysis is complete, stop the current and disassemble the reactor. Acidify the catholyte to pH 2-3 using 1 M HCl to precipitate the polymer. Collect the polyvanillin by vacuum filtration and wash thoroughly with acidified water (pH 3) to remove residual salts.
Purify and dry: Purify the crude polymer by reprecipitation from DMSO/water or THF/water systems. Dry the final product under vacuum at 50°C for at least 48 hours until constant weight is achieved [1] [2].
Table 3: Analytical methods for polyvanillin characterization
| Technique | Parameters | Information Obtained | Sample Preparation |
|---|---|---|---|
| Online UV-VIS spectroscopy | 250-600 nm range | Reaction kinetics, carbonyl consumption | Direct analysis of catholyte during electrolysis |
| Size exclusion chromatography (SEC) | Pullulan standards, DMF with 0.1% LiBr | Molecular weights (Mₙ, M_w), PDI | 2 mg mL⁻¹ in eluent, filter through 0.45 μm |
| 2D-NMR (HSQC, ¹³C/¹H) | DMSO-d₆ or pyridine-d₅ | Structural features, linkage confirmation, stereochemistry | 10-20 mg in 0.6 mL deuterated solvent |
| ³¹P-NMR after labeling | Cl-TMDP labeling, CDCl₃ | Hydroxyl group quantification | Phosphitylation followed by NMR in CDCl₃ |
| TGA | 25-800°C, 10°C min⁻¹ under N₂ | Thermal stability, decomposition profile | 5-10 mg in alumina crucible |
| DSC | -50 to 300°C, 10°C min⁻¹, 2 cycles | Glass transition temperature (T_g) | 5-8 mg in sealed aluminum pan |
Online UV-VIS spectroscopy provides real-time monitoring of the electrochemical reaction by tracking the decrease in carbonyl absorption at approximately 350 nm, allowing for precise control of reaction extent without the need for sampling. Size exclusion chromatography is essential for determining molecular weight distributions, with polyvanillin typically exhibiting weight-average molecular weights (M_w) up to 4100 g mol⁻¹ and number-average molecular weights (M_n) around 2700 g mol⁻¹ when synthesized under optimal conditions in flow reactors. The polydispersity index (PDI = M_w/M_n) generally ranges from 1.5 to 2.0, indicating moderate molecular weight distribution [1] [2].
Two-dimensional NMR techniques, particularly HSQC (Heteronuclear Single Quantum Coherence) and ¹³C/¹H NMR, provide detailed structural information about the polymer linkages and confirm the formation of pinacol (1,2-diol) bonds while also detecting minor structures such as stilbene-like double bond systems that may form through dehydration. For quantitative hydroxyl group analysis, ³¹P-NMR after in situ derivatization with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Cl-TMDP) enables precise determination of different phenolic and alcoholic hydroxyl environments within the polymer structure. Thermal analysis by TGA and DSC reveals the thermal stability and transition behavior of polyvanillin, which typically exhibits a glass transition temperature (T_g) between 120-150°C and good thermal stability up to approximately 250°C under nitrogen atmosphere [1] [2].
Under optimal conditions in the flow reactor system, the electrochemical pinacolization of this compound should yield polyvanillin with weight-average molecular weights (M_w) ranging from 3200 to 4100 g mol⁻¹ and number-average molecular weights (M_n) between 2400 and 2700 g mol⁻¹, as determined by SEC relative to pullulan standards. The faradaic efficiency for the pinacolization reaction typically reaches 60-75% at Zn cathodes, with the remainder primarily consumed by the competing hydrogen evolution reaction (HER). The specific energy consumption for the process generally ranges between 2.5-4.0 kWh kg⁻¹, depending on current density and this compound concentration. Higher molecular weights are favored by moderate current densities (20-40 mA cm⁻²), higher this compound concentrations (200-300 mM), and application of charges around 2.2-2.5 F mol⁻¹ of this compound [1] [2].
Table 4: Optimization parameters and their effects on polyvanillin properties
| Parameter | Optimal Range | Effect on M_w | Effect on Faradaic Efficiency | Notes |
|---|---|---|---|---|
| Current density | 20-40 mA cm⁻² | Maximum in this range | Decreases above 40 mA cm⁻² | Higher densities favor HER |
| This compound concentration | 200-300 mM | Positive correlation | Improves with concentration | Mass transport limited at low concentrations |
| Applied charge | 2.2-2.5 F mol⁻¹ | Increases with charge | Decreases at higher conversion | Over-reduction may occur beyond 2.5 F mol⁻¹ |
| Flow velocity | 5-15 cm s⁻¹ | Moderate improvement | Improves mass transport | Excessive velocity increases pressure drop |
| pH | 13-14 (1 M NaOH) | Higher M_w | Maximized in alkaline conditions | Lower pH favors alcohol formation |
| Temperature | 22-25°C | Minor effect | Slight improvement with temperature | Controlled by water bath |
The structural analysis by 2D-NMR should reveal characteristic signals for the pinacol linkages in the aliphatic region (approximately 4.0-4.5 ppm in ¹H NMR and 70-80 ppm in ¹³C NMR), along with maintained aromatic resonances from the vanillin-derived units. Minor signals corresponding to stilbene-like structures may be detected, resulting from dehydration of pinacol units, particularly at higher conversion degrees or suboptimal conditions. The ratio of pinacol to alcohol linkages can be quantified through integration of appropriate signals, with optimal conditions typically yielding approximately 85-90% pinacol formation [1] [2].
Low molecular weights: If SEC analysis consistently shows M_w below 2500 g mol⁻¹, possible causes include excessive current density (>50 mA cm⁻²) favoring the competing hydrogen evolution reaction, insufficient this compound concentration (<50 mM), or contamination of the cathode surface. Ensure proper electrode polishing and use this compound concentrations of at least 200 mM for better results.
Poor faradaic efficiency: Faradaic efficiencies below 50% typically indicate dominance of the hydrogen evolution reaction. This can be addressed by verifying the cathode material (Zn is optimal), ensuring adequate this compound concentration, and reducing current density to the 20-30 mA cm⁻² range. Also confirm that the membrane is properly installed to prevent crossover and oxidation of reaction intermediates.
Flow reactor pressure issues: Increasing pressure drop across the reactor may indicate partial clogging from polymer deposition or gas accumulation. Install pre-filters in the catholyte reservoir and ensure sufficient turbulence promoter voidage (0.7-0.72). For gas removal, incorporate a degassing unit in the recirculation loop.
Incomplete conversion: If carbonyl groups persist after passing the theoretical charge, check cathode activity by linear sweep voltammetry, verify electrolyte conductivity (1 M NaOH is critical), and ensure proper flow distribution across the electrode surface. Stagnant zones can be eliminated by optimizing turbulence promoter design and orientation [1] [2].
This compound (5,5′-bisvanillyl; CAS 2092-49-1) is a homodimeric compound formed through the oxidative coupling of two vanillin molecules. This natural phenolic compound has gained significant attention in food science due to its unique sensory properties and potential applications as a flavor enhancer in various food systems, particularly in dairy products. This compound occurs naturally in cured vanilla beans (Vanilla planifolia Jacks. ex Andrews) as a result of enzymatic transformation during the curing process, where peroxidase enzymes catalyze the dimerization of vanillin [1] [2]. While vanillin itself represents approximately 85% of the volatile compounds in vanilla pods, the complex aroma profile of natural vanilla is attributed to a diverse mixture of various volatile compounds, with this compound contributing significantly to the sensory characteristics despite its relatively low concentration [1] [3].
The structural features of this compound (molecular formula: C₁₆H₁₄O₆; molecular weight: 302.28 g/mol) include two aromatic rings connected by a central bond, with hydroxyl, methoxy, and aldehyde functional groups positioned to create a bifunctional molecule [4]. This molecular arrangement contributes to its physicochemical properties, including limited water solubility (approximately 294.8 mg/L at 25°C) and better solubility in alcohol solvents [4]. This compound is approved for use in food applications (FEMA GRAS #4107) in the United States and is recognized for imparting pleasant sensory impressions of creaminess, milk fattiness, and sweetness when added to various food products [1] [4] [3].
This compound exhibits remarkable taste-modifying properties that make it particularly valuable for dairy applications. Sensory evaluations have demonstrated that this compound imparts a pleasant, adherent, and rich taste impression characterized by creaminess, milk fattiness, and sweetness [5]. These attributes make it especially beneficial for improving the quality of low-fat and reduced-fat food products, where it can compensate for the sensory deficiencies often associated with fat reduction [5]. The compound has been described as providing a velvety mouth-coating sensation with a human recognition threshold of approximately 1.0 μmol/kg [1] [3]. Beyond its direct flavor contributions, this compound also functions as a bitterness-masking substance, extending its utility in various food formulations where off-flavors need to be suppressed [5].
The molecular mechanism underlying this compound's flavor-enhancing properties involves both physicochemical interactions with food components and physiological interactions with taste receptors. The biphenyl structure of this compound, with its hydrogen-bonding capabilities and hydrophobic character, likely facilitates interactions with protein structures in dairy matrices, modifying the release and perception of flavor compounds [6]. Research has shown that this compound can acquire axial chirality when complexed with proteins such as bovine serum albumin, suggesting that similar interactions may occur with dairy proteins [6] [7]. These interactions may alter the temporal flavor release patterns and modify the mouthfeel characteristics through surface-active properties. Additionally, this compound may influence taste receptor signaling, potentially modulating the perception of sweetness and suppressing bitterness through allosteric mechanisms or receptor competition, though the exact molecular targets remain an area of active investigation.
Principle: This method enables the simultaneous separation and quantification of this compound along with other phenolic compounds (vanillin, vanillic acid, p-hydroxybenzaldehyde, p-hydroxybenzoic acid) in dairy products and vanilla extracts using reversed-phase high-performance liquid chromatography with diode array detection (HPLC-DAD) [1] [3].
Equipment and Reagents:
Mobile Phase Preparation:
Table 1: Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | %A | %B | %C |
|---|---|---|---|---|
| 0.0 | 2.25 | 70 | 20 | 10 |
| 5.0 | 2.25 | 50 | 40 | 10 |
| 10.0 | 2.25 | 30 | 60 | 10 |
| 12.0 | 2.25 | 10 | 80 | 10 |
| 12.1 | 2.25 | 70 | 20 | 10 |
| 15.0 | 2.25 | 70 | 20 | 10 |
Chromatographic Conditions:
Standard Solution Preparation:
Sample Preparation for Dairy Products:
Validation Parameters: The method has been validated according to ICH Q2(R1) guidelines with the following performance characteristics [3]:
For accurate quantification of this compound in complex dairy matrices, several extraction strategies may be employed. The use of acidified aqueous-organic solvents improves the extraction efficiency of phenolic compounds from protein-rich matrices [1]. When analyzing high-fat dairy products, an additional defatting step with hexane may be incorporated prior to extraction. The selectivity of the method allows for separation of this compound from other vanilla phenolics within a 15-minute runtime, enabling high-throughput analysis [1] [3]. For confirmation of identity, mass spectrometric detection can be employed, though DAD detection provides sufficient specificity for routine analysis when retention times and spectral characteristics are matched to authenticated standards.
This compound has been approved for use as a flavor enhancer in various food categories, with specific applications in dairy products. The following table summarizes the recommended usage levels in different dairy matrices based on industry standards and regulatory guidelines [4]:
Table 2: Recommended Usage Levels of this compound in Dairy Products
| Dairy Product Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|---|---|---|
| Fluid Milk Products | 10.0 | 40.0 |
| Frozen Dairy Desserts | 10.0 | 20.0 |
| Imitation Dairy Products | 10.0 | 30.0 |
| Cheese Products | - | - |
| Yogurt and Cultured Milk | 10.0 | 40.0 |
| Dairy-Based Spreads | 15.0 | 20.0 |
| Cream and Creamer Products | 10.0 | 30.0 |
Formulation Protocol for Reduced-Fat Dairy Products:
Objective: To determine the optimal concentration of this compound for specific dairy applications through structured sensory evaluation.
Panel Selection and Training:
Testing Procedure:
Data Analysis:
Application Specific Considerations:
Research has demonstrated that this compound occurs naturally in cured vanilla pods, with concentrations varying based on geographical origin and curing methods. The following table summarizes findings from the analysis of vanilla pods from different regions [1]:
Table 3: this compound Content in Vanilla Planifolia Pods from Different Geographical Origins
| Geographical Origin | Altitude (masl) | This compound Content (g/100 g dry weight) |
|---|---|---|
| Papantla de Olarte | 80 | 0.020 |
| Tecolutla | 20 | 0.015 |
| Misantla | 300 | 0.012 |
| Zongolica | 1200 | 0.008 |
| Atzalan | 1676 | 0.002 |
These findings demonstrate that growing conditions and curing processes significantly influence this compound formation in natural vanilla, with samples from Papantla de Olarte showing the highest concentration at 0.02 g/100 g dry weight [1]. This natural variation underscores the importance of standardized analytical methods for quality control when using natural vanilla extracts in dairy formulations.
The following diagram illustrates the complete methodological workflow for the extraction, separation, and quantification of this compound in dairy products using HPLC-DAD:
This diagram outlines the strategic approach for incorporating this compound as a flavor enhancer in dairy product development:
This compound has been approved for use as a flavoring substance by various regulatory bodies, including the Flavor and Extract Manufacturers Association (FEMA GRAS #4107) [4]. According to safety evaluations, this compound falls into Structure Class II, which comprises compounds of intermediate concern [4]. The Maximised Survey-derived Daily Intake (MSDI-EU) for this compound is estimated at 0.61 μg/capita/day, while the Modified Theoretical Added Maximum Daily Intake (mTAMDI) is 7000 μg/person/day [4]. These values should be considered when formulating dairy products to ensure compliance with safety guidelines.
From a handling perspective, this compound is classified as harmful if swallowed (Xn) and may be irritating to eyes [4]. Appropriate safety measures including wearing suitable protective clothing and eye protection are recommended during handling. In finished dairy products, this compound concentrations typically remain well below levels of concern, with most applications ranging between 5-50 mg/kg [4].
This compound represents a promising natural flavor enhancer with specific applications in dairy products, particularly in the growing category of reduced-fat and fat-free formulations. Its ability to impart creaminess, milk fattiness, and sweetness perceptions makes it uniquely valuable for addressing the sensory challenges associated with fat reduction in dairy systems. The validated HPLC-DAD method provides a reliable analytical tool for quality control and product development, enabling precise quantification of this compound in complex matrices.
Future research directions should focus on elucidating the molecular mechanisms underlying this compound's sensory effects, particularly its interactions with dairy proteins and taste receptors. Additionally, application studies exploring synergistic effects with other natural flavor enhancers could further optimize its performance in dairy products. As consumer demand for clean-label products continues to grow, this compound offers a natural solution for improving the sensory characteristics of healthier dairy formulations without compromising on taste and texture.
This compound (6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarboxaldehyde) is a biobased aromatic compound derived from vanillin, which is itself obtained from lignin on an industrial scale. This symmetric biphenyl structure containing two aldehyde functionalities makes this compound an ideal precursor for the synthesis of sustainable conductive polymers and functional materials. The growing demand for environmentally friendly alternatives to petroleum-based electronic materials has positioned this compound as a promising renewable building block for the development of polyazomethines, covalent adaptable networks (CANs), and electroactive polymers with potential applications in organic electronics, energy storage, and sensing technologies.
The significance of this compound in materials science stems from its unique molecular architecture that incorporates both rigid aromatic units and reactive aldehyde groups, enabling the creation of extended π-conjugated systems necessary for electrical conductivity. Unlike conventional conductive polymers that rely on fossil-based precursors, this compound offers a sustainable pathway to functional materials while maintaining performance characteristics comparable to their petroleum-based counterparts. Recent advances in enzymatic and electrochemical synthesis methods have further enhanced the accessibility and purity of this compound, accelerating its adoption in advanced material applications [1] [2].
The enzymatic synthesis of this compound from vanillin offers a green and efficient approach that avoids traditional chemical oxidants and harsh reaction conditions. This method leverages the specificity of biocatalysts to achieve high selectivity with minimal byproducts.
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Laccase-Catalyzed Method | Peroxidase-Mediated Method |
|---|---|---|
| Yield | ~80% [2] | ~80% [1] |
| Reaction Time | 24 hours | 6 hours |
| pH | 5.0 | 7.0 |
| Temperature | 25°C | 25°C |
| Oxidant | Oxygen | Hydrogen peroxide |
| Purification | Recrystallization | Column chromatography |
The aldehyde and phenolic groups in this compound provide sites for chemical modification to enhance solubility, processability, and electronic properties. Alkylation of the phenolic hydroxyl groups is particularly effective for improving solubility in organic solvents.
Polyazomethines (Schiff base polymers) represent a promising class of conjugated polymers that can be synthesized from this compound through condensation with aromatic diamines. These polymers exhibit extended π-conjugation and interesting electronic properties suitable for organic electronics.
The resulting polyazomethines typically exhibit number-average molecular weights (Mₙ) of 6,200-10,600 g/mol with dispersities (Đ) of 2.0-2.5. The polymers show broad fluorescence emission from 400-600 nm and electronic gaps ranging from 2.66 to 2.85 eV, making them suitable for optoelectronic applications [2].
Diagram 1: Workflow for microwave-assisted polyazomethine synthesis from this compound
The electrochemical pinacolization of this compound represents an innovative approach to synthesize the total vanillin-based polymer polyvanillin through reductive C-C coupling. This method utilizes electrons as clean reagents and avoids the use of chemical reducing agents.
Table 2: Electrochemical Polymerization Parameters and Results
| Parameter | H-Cell Conditions | Flow Reactor Conditions |
|---|---|---|
| Cathode Material | Zn, Pb, GC [1] | Zn [3] |
| This compound Concentration | 50 mM [1] | 50-300 mM [3] |
| Current Density | 10-30 mA/cm² [1] | 10-50 mA/cm² [3] |
| Molecular Weight (M_w) | 3200 g/mol [1] | 4100 g/mol [3] |
| Faradaic Efficiency | ~60% [1] | >70% [3] |
| Space-Time-Yield | Low | Up to 5x improvement [3] |
Comprehensive characterization of this compound-based polymers is essential for understanding their structure-property relationships and potential applications.
The electronic characteristics of this compound-based materials make them suitable for conductive applications.
Diagram 2: Comprehensive characterization workflow for this compound-based conductive materials
This compound-based conductive materials show promise in various electronic and energy storage applications, though this field is still emerging.
This compound represents a versatile biobased platform for the synthesis of sustainable conductive materials with tunable electronic properties. The protocols outlined in this document provide researchers with standardized methods for synthesizing and characterizing this compound-based polymers, enabling comparison and optimization across different research initiatives. The combination of enzymatic synthesis for this compound production and microwave-assisted polymerization techniques offers an environmentally friendly approach to material synthesis that aligns with green chemistry principles.
Future development should focus on improving molecular weights of this compound-based polymers, enhancing their charge carrier mobility, and exploring novel device architectures that leverage the unique properties of these biobased materials. Additionally, life cycle assessments and cost-benefit analyses will be crucial for validating the environmental and economic advantages of this compound-based conductive materials compared to conventional alternatives. As research progresses, this compound is poised to become a key building block in the transition toward sustainable electronic materials.
This compound (6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde) represents a biobased aromatic compound derived from the dimerization of vanillin, a naturally occurring phenolic aldehyde obtained from lignin. This ortho-substituted biphenyl system possesses unique molecular characteristics that make it particularly promising for pharmaceutical applications, including potential use in bone cancer research. The compound's axial chirality potential and multifunctional aromatic structure provide multiple sites for chemical modification and biological interaction. This compound serves as a versatile precursor for various polymer syntheses while demonstrating intrinsic biological properties that warrant investigation in oncology contexts, particularly given the challenges associated with bone metastasis management and the need for more effective therapeutic strategies [1] [2].
The growing interest in this compound for biomedical applications stems from several advantageous properties. First, its biphenyl backbone provides structural rigidity that can enhance binding to biological targets. Second, the presence of aldehyde functionalities enables straightforward chemical modifications for derivative synthesis or polymer formation. Third, its phenolic hydroxyl groups contribute to antioxidant potential and facilitate interactions with protein binding sites. These collective characteristics position this compound as a promising candidate for further exploration in bone cancer research, where current treatment options often face limitations related to toxicity, specificity, and efficacy [3] [2] [4].
Table 1: Fundamental Properties of this compound
| Property | Description | Research Significance |
|---|---|---|
| Chemical Formula | C₁₆H₁₄O₆ | Determines physicochemical characteristics |
| Molecular Weight | 302.28 g/mol | Impacts bioavailability and membrane permeability |
| Aromatic Systems | Two benzene rings | Enables π-π stacking with biological targets |
| Functional Groups | Aldehyde, phenolic hydroxyl, methoxy | Provides sites for chemical modification and molecular interactions |
| Solubility | Soluble in alkaline aqueous solutions, DMSO, and organic solvents | Informs formulation strategies for biological testing |
| Axial Chirality | Demonstrated when complexed with proteins | Suggests potential for stereoselective biological interactions |
This compound demonstrates several mechanistic pathways relevant to cancer treatment, with particular implications for bone malignancies. As a dimeric derivative of vanillin, it exhibits enhanced biological effects compared to its monomeric precursor. Research has revealed that this compound can decrease metastatic potential in human cancer cells by specifically inhibiting the FAK/PI3K/Akt signaling pathway, which plays a critical role in tumor cell migration, invasion, and survival. This signaling pathway is especially relevant in bone metastases, where cancer cell-stromal interactions drive disease progression. The inhibition of focal adhesion kinase (FAK) disrupts integrin-mediated signaling, potentially interfering with cancer cell adhesion to bone matrix components—a crucial step in the establishment of bone metastases [1] [3]. Additionally, this compound's biphenyl structure enables it to interact with protein binding sites in ways that monomeric vanillin cannot, as evidenced by its higher association constant with bovine serum albumin (3.3 × 10⁵ M⁻¹ compared to 7.3 × 10⁴ M⁻¹ for vanillin) [1] [5]. This enhanced protein binding capability suggests potential for improved pharmacokinetic properties and targeted delivery approaches.
The molecular basis for this compound's potential efficacy in bone cancer may also relate to its axial chirality induction when bound to protein targets. This phenomenon, observed when this compound complexes with bovine serum albumin, results from restricted rotation around the biphenyl bond, creating a stereospecific interaction that may influence its biological activity [1] [5]. Such chiral discrimination could potentially be exploited for selective targeting of cancer-related proteins. Furthermore, this compound serves as a precursor for various biobased polymers with potential applications in drug delivery systems for bone malignancies. Its conversion to polyvanillin through electrochemical pinacolization creates materials with molecular weights up to Mw = 4,100 g/mol, suitable for constructing controlled release platforms that could target bone tissue [6].
Bone represents a common metastatic site for several cancer types, particularly breast, prostate, and lung carcinomas, with the latter being especially relevant given this compound's research background. In lung cancer, bone metastasis development is associated with specific molecular changes, including the downregulation of ARHGAP25, a Rho GTPase activating protein identified as a key differentially expressed gene in lung cancer bone metastasis [7]. Patients with low ARHGAP25 expression demonstrate significantly higher rates of bone metastasis (70.37% versus 31.82% in those with higher expression), and this gene has been identified as an independent risk factor for skeletal dissemination [7]. This molecular understanding provides potential targets for this compound-based therapeutic approaches aimed at preventing or treating bone metastases.
The tumor-bone microenvironment presents unique challenges and opportunities for therapeutic intervention. Successful treatment of bone malignancies requires compounds that can disrupt the vicious cycle of tumor growth and bone destruction. While direct evidence of this compound's efficacy in bone cancer models is not yet available in the literature, its structural similarity to other bioactive biphenyl compounds and its documented effects on cancer signaling pathways suggest potential utility. The compound's antioxidant properties inherited from its vanillin precursor may also provide protective effects against treatment-induced oxidative stress in bone marrow environments [1] [3]. Additionally, this compound's role as a taste enhancer in food science suggests favorable toxicity profiles that could be advantageous in developing well-tolerated therapeutic regimens for cancer patients with bone involvement [1] [3].
Table 2: Documented Biological Effects of this compound with Cancer Relevance
| Biological Effect | Mechanistic Basis | Potential Application in Bone Cancer |
|---|---|---|
| Inhibition of Metastasis | Suppression of FAK/PI3K/Akt signaling pathway | Reduction of bone invasion and colonization |
| Protein Binding | High affinity for Sudlow's site I in serum albumin | Potential for drug delivery applications |
| Axial Chirality Induction | Restricted bond rotation in protein binding sites | Stereoselective interactions with cancer targets |
| Antioxidant Capacity | Phenolic hydroxyl groups capable of radical scavenging | Protection of bone marrow microenvironment |
| Polymer Precursor | Electrophilic aldehyde functionalities | Development of bone-targeted drug delivery systems |
The enzymatic synthesis of this compound provides a green chemistry approach that avoids harsh reagents and conditions. This method yields high-purity this compound suitable for biological testing and pharmaceutical development. The following protocol has been adapted from established procedures with optimization for consistency and scalability [2] [4]:
Materials Required: Vanillin (commercial grade, ≥98%), laccase from Trametes versicolor (≥0.5 U/mg), ammonium iron(II) sulfate hexahydrate, potassium persulfate, sodium hydroxide, hydrochloric acid (4 M), distilled water, and standard laboratory equipment including a temperature-controlled reaction vessel, pH meter, and filtration apparatus.
Procedure:
Characterization and Quality Control: The synthesized this compound should be characterized using multiple analytical techniques. ¹H NMR (DMSO-d6) should display characteristic signals at δ 9.7 ppm (aldehyde protons), δ 7.5 and 7.2 ppm (aromatic protons), and δ 3.8 ppm (methoxy groups) [2]. FTIR spectroscopy should show peaks at approximately 1680 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-O stretch), and 3400 cm⁻¹ (phenolic O-H stretch). High-performance liquid chromatography (HPLC) can be used to determine purity, which should exceed 95% for biological applications.
For drug delivery applications in bone cancer, this compound can be electrochemically converted to polyvanillin, which may serve as a biobased polymer matrix. The following protocol describes the electrochemical pinacolization process in a flow reactor setup [6]:
Electrochemical System Setup: Use a divided plane parallel flow reactor with Zn sheet cathode and Ni sheet anode (electrode area 4 × 14 cm² each), separated by a Nafion N324 membrane pretreated in 1 M NaOH for 24 hours. The interelectrode distance should be maintained at 0.5 cm, and 3D-printed turbulence promoters should be installed in both electrolyte chambers to enhance mass transport.
Electrolyte Preparation and Operation: Prepare the catholyte by dissolving this compound (7.55 g for 50 mM or 45.30 g for 300 mM) in 0.5 L of 1 M NaOH. The anolyte consists of 1 L of 1 M NaOH. Circulate both solutions through the reactor using gear pumps with a mean linear flow velocity of 0.1 m/s. Apply a constant current density of 10-50 mA/cm², monitoring the reaction progress by online UV-VIS spectroscopy. Continue the electrolysis until complete consumption of the aldehyde groups (typically 4-6 hours).
Product Recovery and Analysis: Recover the polyvanillin by acidification of the catholyte to pH 2-3 using 1 M HCl, followed by centrifugation or filtration. Purify the polymer by dialysis against distilled water (MWCO 1000 Da) and lyophilize. Characterize the final product by size exclusion chromatography (SEC) to determine molecular weights (typically Mw = 2,700-4,100 g/mol), 2D-NMR (HSQC, ¹³C/¹H) to verify the pinacol coupling, and thermal analysis (TGA/DSC) to determine stability and transition temperatures [6].
Understanding this compound's interaction with serum proteins is essential for predicting its pharmacokinetic behavior. The following protocol utilizes induced circular dichroism to study these interactions [1] [5]:
Sample Preparation: Prepare a stock solution of bovine serum albumin (BSA, 1 mM) in phosphate buffer (50 mM, pH 7.0). Prepare this compound stock solution (10 mM) in DMSO, then dilute with phosphate buffer to working concentrations (10-100 μM). Prepare site-specific marker compounds (warfarin for site I, dansyl-L-proline for site II) at 10 mM in DMSO.
ICD Measurements and Competition Studies:
Data Analysis: The association constant (K_a) can be calculated using the following equation: ΔCD = ΔCD_max × (K_a[C])/(1 + K_a[C]) where ΔCD is the observed ICD intensity, ΔCD_max is the maximum ICD intensity at saturation, and [C] is the this compound concentration. A typical association constant for this compound with BSA is 3.3 × 10⁵ M⁻¹, with preference for Sudlow's site I [1] [5].
Evaluation of this compound's effects on cancer cell migration and invasion provides critical information for its potential application in preventing or treating bone metastases. The following protocol assesses anti-metastatic activity through FAK/PI3K/Akt pathway inhibition [1] [3]:
Cell Culture and Treatment: Maintain human cancer cell lines (e.g., MDA-MB-231 breast cancer or A549 lung cancer cells) in appropriate media supplemented with 10% FBS. Seed cells in 6-well plates (2 × 10⁵ cells/well) and allow to adhere overnight. Treat cells with this compound at concentrations ranging from 10-100 μM for 24-72 hours. Include vehicle control (DMSO, final concentration <0.1%) and positive control (e.g., known FAK inhibitor).
Western Blot Analysis for Signaling Pathways:
Functional Assays for Metastatic Potential:
Data Interpretation: Effective concentrations of this compound typically range from 25-100 μM for significant inhibition of FAK phosphorylation and subsequent reduction in migration and invasion capabilities. Results should show dose-dependent decreases in p-FAK, p-PI3K, and p-Akt levels, correlated with reduced metastatic potential in functional assays [1] [3].
Table 3: Characterization Techniques for this compound and Derivatives
| Analytical Method | Key Parameters | Expected Outcomes for this compound |
|---|---|---|
| ¹H NMR Spectroscopy | Chemical shifts, coupling constants | δ 9.7 ppm (aldehydes), δ 7.5-7.2 ppm (aromatic), δ 3.8 ppm (methoxy) |
| Size Exclusion Chromatography | Molecular weight, dispersity | Mw = 2,700-4,100 g/mol for polyvanillin, Đ = 2.0-2.5 |
| Induced Circular Dichroism | ICD signal intensity, binding constant | K_a = 3.3 × 10⁵ M⁻¹ with BSA, preference for Sudlow's site I |
| FTIR Spectroscopy | Functional group vibrations | 1680 cm⁻¹ (C=O), 1265 cm⁻¹ (C-O), 3400 cm⁻¹ (O-H) |
| Thermal Analysis (TGA/DSC) | Decomposition temperature, thermal transitions | T_d = 395-405°C for polyvanillin derivatives |
The investigation of this compound in bone metastasis models represents a promising research direction with significant translational potential. Based on current evidence, the following research applications are recommended:
In Vitro Bone Metastasis Models: Establish co-culture systems combining cancer cells (e.g., breast, prostate, or lung cancer lines with known bone tropism) with bone marrow stromal cells or osteoblasts. Evaluate this compound's effects on cancer-stromal crosstalk by measuring changes in cytokine secretion (IL-6, IL-8, TGF-β) and expression of adhesion molecules (integrins, cadherins) that facilitate bone colonization. Assess the compound's ability to modulate osteoclast differentiation and activity using TRAP staining and pit formation assays, as disrupting the "vicious cycle" of osteoclast activation and tumor growth is crucial for managing bone metastases [7] [8].
In Vivo Bone Metastasis Models: Utilize immunocompromised mouse models (e.g., nude or SCID mice) for experimental bone metastasis studies. Introduce cancer cells via intracardiac injection to simulate hematogenous spread to bone, then treat with this compound (10-50 mg/kg, intraperitoneal or oral administration) starting 3-7 days post-inoculation. Monitor metastasis development using bioluminescence imaging (if luciferase-expressing cells are used) and micro-CT to quantify osteolytic lesions. At endpoint, perform histomorphometric analysis of bone sections to evaluate tumor burden, osteoclast numbers, and bone destruction. These studies should specifically assess whether this compound can reduce metastatic incidence and skeletal tumor burden while preserving normal bone architecture [7].
Biomarker Integration Studies: Given the identification of ARHGAP25 as a key gene in lung cancer bone metastasis, investigate whether this compound treatment can modulate its expression [7]. Using RNA interference approaches, create ARHGAP25-knockdown cancer cell lines and determine if this compound's effects are enhanced or diminished in this context. This would help elucidate whether this pathway contributes to this compound's mechanism of action. Additionally, explore potential effects on other bone metastasis-related genes identified in bioinformatics analyses, such as LAPTM5, LCP2, and CD53 [7].
The unique properties of this compound and its polymers support their application in developing targeted drug delivery systems for bone malignancies:
Bone-Targeting Polyvanillin Conjugates: Develop polyvanillin-based conjugates incorporating bone-targeting moieties such as bisphosphonates or aspartic acid-rich peptides that have affinity for hydroxyapatite. Characterize the binding affinity of these conjugates to bone mineral components using hydroxyapatite binding assays. Load these systems with established chemotherapeutic agents (e.g., doxorubicin, zoledronic acid) or experimental compounds and evaluate release kinetics in simulated physiological conditions. Test the targeting efficiency in ex vivo bone models and in vivo using appropriate animal models [6] [2].
Theranostic Systems for Bone Metastases: Exploit this compound's chemical structure to create multifunctional theranostic platforms. The aldehyde groups can be used to conjugate imaging agents (e.g., near-infrared dyes for fluorescence imaging, chelators for radionuclides) alongside therapeutic payloads. Develop stimuli-responsive systems that release drugs in response to factors present in the bone metastatic microenvironment, such as elevated matrix metalloproteinase levels or acidic pH. Validate the specificity and efficacy of these systems in appropriate models of bone metastasis [6] [2] [4].
The following diagram illustrates a proposed workflow for evaluating this compound in bone cancer research applications:
Visual Abstract: Research Workflow for this compound in Bone Cancer Applications
This compound represents a promising biobased compound with significant potential for application in bone cancer research and therapy. Its multifunctional chemical structure allows for diverse synthetic modifications and biological interactions, while its demonstrated effects on cancer signaling pathways and metastatic processes provide a mechanistic basis for therapeutic development. The documented inhibition of FAK/PI3K/Akt signaling and induction of axial chirality when bound to proteins represent particularly valuable properties that warrant further investigation in the context of bone malignancies.
Future research should focus on validating efficacy in sophisticated bone metastasis models, optimizing delivery through polymeric systems, and elucidating precise molecular mechanisms in bone-specific contexts. The integration of this compound into multifunctional platforms that combine targeting, imaging, and therapeutic capabilities represents an especially promising direction that could ultimately contribute to improved management of bone cancers and metastases. As research progresses, this compound and its derivatives may emerge as valuable components of the therapeutic arsenal against skeletal malignancies, potentially offering enhanced efficacy and reduced toxicity compared to existing treatments.
Divanillin-based aromatic amines represent a significant advancement in the development of sustainable, high-performance polymers. As the industry seeks to replace fossil-based precursors with renewable alternatives, vanillin has emerged as a promising biobased aromatic compound industrially available from lignin. This document details the synthesis of two novel aromatic diamines—Methylated Divanillylamine (MDVA) and 3,4-Dimethoxydianiline (DMAN)—from this compound, and their application as curing agents for producing fully vanillin-based epoxy thermosets. These thermosets exhibit promising thermomechanical properties, including high glass transition temperatures and significant char residue, making them suitable for composites, coatings, and adhesives [1].
The protocols herein are designed for researchers and scientists engaged in polymer chemistry and sustainable material development. They provide a reproducible framework for creating bio-based alternatives to conventional bisphenol-A (BGEBA) and aniline-based curing agents, aligning with green chemistry principles by utilizing a renewable substrate and efficient synthetic pathways [1].
This compound serves as the common precursor for both amines. Its synthesis is typically achieved via enzymatic aryl-aryl coupling of vanillin using horseradish peroxidase with H₂O₂ or laccase in O₂-saturated solution, yielding a highly pure substrate [1] [2]. The subsequent chemical routes to MDVA and DMAN are distinct, as summarized below.
The synthesis of MDVA proceeds via a three-step sequence involving methylation, oximation, and reduction [1].
Experimental Protocol:
Step 1: Methylation of this compound
Step 2: Oximation to Methylated Divanillyloxime (MDVO)
Step 3: Reduction to Methylated Divanillylamine (MDVA)
The synthesis of DMAN utilizes the Curtius rearrangement pathway, which converts a carboxylic acid functionality into an amine via an isocyanate intermediate [1]. This route starts from methyl divanillate.
Experimental Protocol:
Step 1: Alkylation of Methyl Divanillate
Step 2: Hydrolysis to Methylated Divanillic Acid
Step 3: Formation of Acyl Azide
Step 4: Curtius Rearrangement to Di-isocyanate and Hydrolysis to DMAN
The following diagram illustrates the logical relationship and synthesis pathways for MDVA and DMAN from their common vanillin precursor.
The synthesized MDVA and DMAN are designed as cross-linking agents for epoxy thermosets. When reacted with vanillin-derived epoxy monomers, they form fully bio-based networks with robust thermomechanical properties [3] [1].
General Curing Protocol:
The following tables summarize the quantitative data and key properties for the synthesized amines and the resulting epoxy thermosets.
Table 1: Characterization Data for Synthesized this compound-Based Amines
| Amine | Abbreviation | Synthetic Route Key Steps | Yield | Key Characterization Data (NMR, FTIR) |
|---|---|---|---|---|
| Methylated Divanillylamine | MDVA | Methylation, Oximation, Reduction | High (>95% over 3 steps) | ¹H NMR (DMSO-𝑑₆): δ 3.63 ppm (benzylic CH₂). FTIR: Absence of N-O stretch (945 cm⁻¹); Positive ninhydrin test [1]. |
| 3,4-Dimethoxydianiline | DMAN | Ester Alkylation, Hydrolysis, Curtius Rearrangement | Moderate (Final step requires optimization) | ¹H NMR: δ 6.23, 5.90, 4.79 ppm (aromatic, amine). FTIR: Peaks at 1610, 3240, 3370, 3471 cm⁻¹ (amine); Absence of -N=C=O (2278 cm⁻¹) [1]. |
Table 2: Properties of Cured Vanillin-Based Epoxy Thermosets
| Curing Agent | Epoxy Monomer | Key Thermo-Mechanical Properties of Thermosets | Key Application Findings |
|---|---|---|---|
| MDVA | Vanillin-based epoxy | Promising glass transition temperature (T𝑔) and char residue [3] [1]. | Forms a rigid, cross-linked network suitable for thermoset applications [1]. |
| DMAN | Vanillin-based epoxy | Promising glass transition temperature (T𝑔) and char residue [3] [1]. | Forms a rigid, cross-linked network suitable for thermoset applications [1]. |
Note: The original research articles [3] [1] highlight the "promising" nature of the properties but do not provide explicit numerical values for T𝑔 in the available content. Full characterization is necessary to obtain these values for specific formulations.
This document provides detailed Application Notes and Protocols for the synthesis of two novel bio-based aromatic amines, MDVA and DMAN, from this compound. The reductive pathway to MDVA is robust and high-yielding, while the Curtius rearrangement to DMAN, though powerful, requires careful optimization in the final steps. Both amines serve effectively as curing agents for producing fully vanillin-based epoxy thermosets, which exhibit promising thermal and mechanical properties.
These protocols offer researchers a reliable foundation for developing sustainable polymer materials, contributing to the replacement of fossil-based precursors in high-performance applications. Future work may focus on optimizing the DMAN synthesis yield and further exploring the structure-property relationships of the cured thermosets.
The following table summarizes a developed and validated method for the simultaneous determination of divanillin and eight other main aromatic compounds in Vanilla planifolia [1].
| Method Parameter | Specification / Value |
|---|---|
| Analytical Technique | HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) |
| Target Analytes | This compound, vanillin, p-hydroxybenzaldehyde, vanillic acid, p-hydroxybenzoic acid, vanillyl alcohol, p-hydroxybenzyl alcohol, anisyl alcohol, anisic acid [1]. |
| Column | Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm i.d., 5 μm particle size) [1]. |
| Mobile Phase | Solvent A: HPLC-grade Water Solvent B: HPLC-grade Methanol Solvent C: Acidified Water (10–2 M H₃PO₄) [1]. | | Elution | Gradient (specific profile optimized, not detailed in source) | | Flow Rate | 1.5 - 2 mL/min (optimized range) [1]. | | Column Temperature | 40 - 60 °C (optimized range) [1]. | | Detection Wavelengths | 230 nm (vanillyl alcohol, p-hydroxybenzyl alcohol, vanillin, anisyl alcohol) 254 nm (vanillic acid, p-hydroxybenzoic acid, anisic acid, this compound) 280 nm (p-hydroxybenzaldehyde) [1]. | | Run Time | 15 minutes [1]. | | Sample Preparation | Grind cured vanilla pods. Extract 300 mg with 20 mL of a 1:1 mixture of DMSO:(MeOH/acidified water (3:7, 100 mM H₃PO₄)). Sonicate for 10 min at 37 kHz. Filter supernatant [1]. | | Validation Results | The method was validated for LOD, LOQ, linearity, and precision. This compound content was quantified up to 0.02 g/100 g dry weight in real samples [1]. |
The ICH Q2(R1) guideline defines the key validation characteristics you need to demonstrate for your analytical method. The table below lists these parameters and their definitions [2] [3].
| Validation Parameter | Definition & Requirement |
|---|---|
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, degradants, matrix components) [2]. |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed and statistically evaluated (e.g., via correlation coefficient r²) [2]. |
| Range | The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the method has a suitable level of precision, accuracy, and linearity [2]. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. Also referred to as trueness [4]. |
| Precision | The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. It is usually expressed as relative standard deviation (RSD) and can be considered at repeatability, intermediate precision, and reproducibility levels [2] [4]. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value [2]. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy [2]. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, pH) and provides an indication of its reliability during normal usage [2]. |
Here are solutions to some frequent challenges when developing and running an HPLC method for this compound:
Poor Peak Shape or Resolution
Low Recovery or Inaccurate Quantification of this compound
Inconsistent Retention Times
Signal Drift or High Baseline Noise at 254 nm
The following diagram outlines the key stages in the lifecycle of an analytical method, from development to ongoing use, incorporating the ICH Q2(R1) validation principles [2] [5].
The table below summarizes frequent side reactions, their causes, and solutions based on recent research.
| Polymerization Route | Common Side Reaction | Impact on Polymer | Recommended Solutions |
|---|
| Electrochemical Pinacolization [1] | Reduction to alcohol (vanillyl alcohol) instead of pinacol coupling. | Terminates chain growth; lowers molecular weight (Mw, Mn). | ➤ Use Zn cathode material (high H2 overpotential). ➤ Use higher pH (e.g., 1 M NaOH). ➤ Apply higher current densities (>50 mA cm⁻²). ➤ Use a flow reactor for better mass transport. | | Polyazomethine Synthesis (Schiff Base) [2] | Incomplete imine formation or hydrolysis; low molar mass. | Results in low degree of polymerization; affects material properties. | ➤ Use microwave irradiation to accelerate reaction (e.g., 5 min). ➤ Employ molecular sieves/silica to remove H2O byproduct. ➤ Perform post-polymerization solvent evaporation to drive post-condensation. | | Epoxy-Vitrimer Synthesis [3] | Transamination causing network rearrangement; unwanted creep. | Alters stress-relaxation behavior and final material properties. | ➤ Pre-formulate diepoxy monomer with imine groups to control dynamic site density. ➤ Select amine hardeners carefully to control exchange kinetics (e.g., IPDA vs. MXDA). |
Here are specific methodologies to implement the solutions mentioned above.
This protocol, adapted from a 2024 study, is designed to maximize pinacol coupling and minimize alcohol formation [1].
This protocol, based on a 2020 study, ensures high imine conversion and molecular weight efficiently [2].
The following diagrams illustrate the core competing reaction pathways and a generalized experimental workflow to help guide your experimental planning.
I hope this technical support guide helps you optimize your this compound polymerization experiments.
Here are solutions to common problems encountered during the electrochemical pinacolization of divanillin to polyvanillin.
| Problem Category | Specific Issue | Possible Causes | Recommended Solutions |
|---|---|---|---|
| Electrode Performance | Low Faradaic Efficiency / Competing HER [1] | Low overpotential for HER on electrode material; Incorrect electrode material [1]. | Use cathode materials with high HER overpotential (e.g., Zinc or Lead) [2] [1]. |
| Electrode Fouling & Contamination [3] | Polymer or byproduct buildup on electrode surface [3]. | Implement electrochemical cleaning (e.g., cyclic voltammetry); Mechanically polish electrode surface between runs [3]. | |
| Reactor & Mass Transport | Low Conversion / Poor Mass Transport [2] | Sluggish mass transport in simple batch cells; Inefficient mixing [2]. | Transfer process to a flow reactor; Use turbulence promoters in flow channels [2]. |
| Product & Analysis | Low Molecular Weight (Mw) Polymer [2] [1] | Chain termination via alcohol formation; Low substrate concentration; Sub-optimal current density [2] [1]. | Optimize alkaline pH to favor dimerization; Increase This compound concentration; Systematically test current density [2] [1]. |
| Unstable Baseline / Signal Noise [3] | Electrical interference; Poor grounding or shielding [3]. | Use proper shielding (e.g., Faraday cage); Ensure correct instrument grounding; Apply signal filtering/averaging [3]. |
Q1: What is the most critical parameter for achieving high molecular weight polyvanillin? A1: The current density is a critical and highly tunable parameter. It directly influences the reaction pathway, balancing the desired pinacolization (polymer growth) against chain-terminating side reactions like alcohol formation. Systematic optimization is required [2] [1].
Q2: My electrode response is inconsistent. What should I check first? A2: Follow a systematic approach [3]:
Q3: Why should I use a flow reactor instead of a simple H-type cell? A3: H-type cells often suffer from sluggish mass transport and ohmic losses due to wide electrode distances. A flow reactor with a narrow, parallel plate configuration provides superior mass transport, uniform current distribution, and enables operation at much higher current densities (>50 mA cm⁻²), leading to better yields and higher molecular weights [2].
Q4: Which cathode materials are both effective and non-toxic for this reaction? A4: While early studies used toxic lead cathodes, recent research shows that Zinc (Zn) is an excellent non-toxic alternative. It provides high faradaic efficiency for the pinacol coupling with negligible amounts of the unwanted vanillyl alcohol byproduct [2] [1].
For a detailed methodology, here is a summarized protocol for the electrochemical synthesis of polyvanillin in a flow reactor, based on recent research [2].
The following diagram illustrates the core experimental workflow and troubleshooting decision points for optimizing the this compound to polyvanillin conversion.
Q1: What are the primary causes of divanillin degradation during sample analysis? The primary cause of this compound degradation is enzymatic oxidation by enzymes like peroxidase (POD) and polyphenol oxidase (PPO) present in the vanilla pod [1] [2]. During sample preparation, if the vanilla pod's cellular structure is disrupted, these enzymes become active and can oxidize phenolic compounds like vanillin into dimers and subsequently lead to their degradation [1]. Furthermore, the use of non-optimal solvents or high pH during extraction can exacerbate this process or lead to chemical decomposition [3].
Q2: How can I prevent enzymatic degradation of this compound during sample extraction? The key is to denature oxidative enzymes quickly. The following method, adapted from a validated HPLC protocol for vanilla, is effective [1] [2]:
Q3: What are the optimal HPLC conditions to stabilize and analyze this compound? Using a stabilized reverse-phase HPLC system is crucial. The following table summarizes the validated conditions for the simultaneous analysis of this compound and other vanilla phenolics [1] [2].
| Parameter | Recommended Specification |
|---|---|
| Column | Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 µm particle size) [1] [2] |
| Mobile Phase | A: HPLC-grade Water B: Methanol C: Acidified Water (10–2 M H₃PO₄) [1] [2] | | Gradient | Optimized for separation in 15 min (specific gradient details are in the source method) [1] [2] | | Flow Rate | 2.25 mL/min [1] | | Column Temperature | Between 40–60 °C (optimized for performance) [2] | | Detection (DAD) | 230 nm, 254 nm, 280 nm [1] [2] |
The use of an acidified mobile phase is critical as it maintains a low pH throughout the chromatographic run, suppressing dissociation and protecting the column, which enhances peak shape and stability for phenolic compounds like this compound [1] [2] [4].
Here is a visual workflow that integrates the key troubleshooting steps and the standard operating procedure for analyzing this compound.
Diagram: Workflow for Preventing this compound Degradation During Analysis
This protocol is based on the validated method for quantifying this compound in Vanilla planifolia [1] [2].
Materials:
Procedure:
Sample Preparation:
HPLC-DAD Analysis:
The following table summarizes core solubility data and effective solvents for this compound from recent studies.
| Property | Value / Condition | Notes / Application Context |
|---|---|---|
| Water Solubility | 294.8 mg/L @ 25°C (est.) [1] | Considered "insoluble in water" [1]. This is the primary cause of analytical challenges. |
| Effective Solvent Mixtures | DMSO/MeOH/Acidified Water [2] [3] | A 1:1 mixture of DMSO and a MeOH/acidified water (100 mM H₃PO₄) blend in a 3:7 ratio is used for HPLC analysis [2] [3]. |
| Methanol & Dimethyl Sulfoxide (DMSO) [4] [5] | Used individually for synthesis, purification, and polymerization reactions. | |
| Alkaline Aqueous Solution (e.g., 1 M NaOH) [6] | Used for electrochemical conversion of this compound to polyvanillin. |
Q1: What is the main reason for this compound's poor solubility? this compound is a relatively large, planar, and aromatic molecule. Its structure lacks significant polarity to readily dissolve in highly polar solvents like water. The strong intermolecular interactions between this compound molecules further resist solvation [4] [1].
Q2: I am developing an HPLC-DAD method. What is a proven solvent system to dissolve this compound for a stock solution? A rigorously validated method uses a 1:1 mixture of DMSO and a MeOH/acidified water blend [2] [3]. The acidified water is 100 mM phosphoric acid (H₃PO₄), and the final ratio of the MeOH/acidified water blend is 3:7. This combination effectively dissolves this compound and is compatible with reverse-phase chromatography [2] [3].
Q3: Are there any special handling procedures for dissolving this compound? Yes. For the DMSO-containing solvent system, the established sample preparation protocol includes a 10-minute sonication in an ultrasonic bath at 37 kHz and room temperature to ensure complete dissolution and extraction from complex matrices [3].
Here are detailed protocols for key analytical procedures involving this compound.
This protocol is adapted from a validated method for the simultaneous quantification of this compound and other aromatic compounds in vanilla extracts [2] [3].
The workflow for this protocol can be visualized as follows:
This protocol outlines common steps for synthesizing and cleaning up this compound, which also address solubility changes during the process [4] [7].
The synthesis and purification workflow is summarized below:
The primary issue in the synthesis of 3,4-dimethoxydianiline (DMAN) from methylated divanillic acid is the formation of ureas as byproducts during the final hydrolysis step, which drastically reduces the yield of the desired diamine [1]. The following table summarizes the main problem areas and recommended solutions.
| Problem Area | Specific Issue & Evidence | Recommended Solution |
|---|
| Final Hydrolysis Step | Issue: Hydrolysis of di-isocyanate to DMAN yields ureas as major byproduct [1]. Evidence: NMR of reaction mixture shows signals attributed to ureas from side reactions between amines and isocyanates [1]. | Hydrolyze the acyl azide intermediate directly to avoid isolating the isocyanate [1]. | | Acyl Azide Formation | Issue: Acyl azides can be explosive and may degrade if heated or stored [2] [3]. | Use a one-pot procedure from the diacid to the final amine, avoiding isolation of the acyl azide [3] [4]. | | General Reaction Conditions | Issue: Low yields with solvents like Et₂O, dioxane, DMSO, and CH₂Cl₂ [4]. Incompatibility with protic solvents [4]. | Use dry toluene for the rearrangement step [1]. Ensure the solvent is anhydrous [4]. |
For researchers looking to deepen their process understanding and explore alternative methods, consider the following points.
This detailed protocol is adapted from the literature for synthesizing DMAN [1], incorporating troubleshooting solutions to maximize yield.
Step 1: Prepare Acyl Azide
Step 2: Direct Hydrolysis of Acyl Azide to Amine
The workflow below outlines the optimized one-pot synthesis path and highlights the critical control point for maximizing yield.
Q1: Why is a one-pot procedure preferred for the Curtius rearrangement? A one-pot procedure avoids the isolation of the potentially explosive acyl azide intermediate and the highly reactive isocyanate. This minimizes safety hazards and prevents side reactions, such as urea formation, that occur when the isocyanate is exposed to amines, leading to higher overall yield and a safer process [3] [4].
Q2: My final product is a mixture. How can I confirm the presence of the desired diamine versus urea byproducts? Characterize the crude product mixture using 1H NMR and FTIR spectroscopy. The desired diamine (DMAN) shows characteristic proton signals in 1H NMR and N-H stretches in FTIR. Urea byproducts can be identified by additional signals in the NMR spectrum and a characteristic C=O stretch for the urea carbonyl around ~1640 cm⁻¹ in the FTIR, which would not be present in the pure diamine [1].
Q3: Besides solvent, what other factors can lead to low yields in this reaction? The key is controlling the fate of the isocyanate intermediate. If the reaction conditions or apparatus are not perfectly anhydrous, water can hydrolyze the isocyanate to the amine. If this amine is present in the same pot as unreacted isocyanate, they will combine to form a urea derivative, consuming your product [1]. Furthermore, the purity of the starting diacid is critical, as impurities can act as nucleophiles that trap the isocyanate.
The table below summarizes the key sensory data point available from the current literature.
| Parameter | Value | Context |
|---|---|---|
| Human Recognition Threshold | 1.0 μmol/kg | Threshold for perceiving a "velvety mouth-coating sensation" in a food matrix [1]. |
This single data point comes from a study on this compound's sensory properties in food, not from controlled drug development experiments. The methodologies for determining this threshold and other critical data (e.g., optimal concentrations for efficacy in biological systems) are not detailed in the available search results.
Based on the information available, here is a proposed structure and some example FAQs for your support center. You would need to populate it with more detailed experimental data from further research.
Example Troubleshooting Guide & FAQs
Q: What is a typical starting point for this compound concentration in cell-based assays?
Q: How can I quantify this compound in my experimental samples?
Q: My this compound solution appears to precipitate. How can I improve solubility?
The Graphviz diagram below outlines a general workflow for establishing this compound's effects, which you can adapt as you gather more specific protocol information.
For reliable separation and quantification of this compound alongside other aromatic compounds in Vanilla planifolia, the following method, adapted from recent research, has been developed and validated [1] [2].
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 µm particle size) [1] [2] |
| Mobile Phase | A: HPLC-Grade Water B: Methanol C: Acidified Water (10–2 M H₃PO₄) [1] | | Gradient | Not fully detailed in sources; requires optimization using A, B, and C [1] | | Flow Rate | 2.25 mL/min [2] | | Column Temperature | 40-60 °C [1] | | Detection (DAD) | 230 nm (Vanillyl alcohol, p-hydroxybenzyl alcohol, Vanillin, Anisyl alcohol) 254 nm (Vanillic acid, p-hydroxybenzoic acid, Anisic acid, This compound) 280 nm (p-hydroxybenzaldehyde) [1] [2] | | Run Time | 15 minutes [1] [2] | | Injection Volume | Not specified in sources; a common value is 10-20 µL | | Sample Solvent | 1:1 mixture of DMSO : (MeOH/Acidified Water (100 mM H₃PO₄) in a 3:7 ratio) [1] |
Here are common issues you might encounter and how to resolve them.
| Issue | Possible Causes | Recommended Solutions |
|---|
| Poor Peak Shape (Tailing) | - Silanol interactions (for basic compounds)
For clarity, here is a workflow diagram summarizing the key steps in the analytical process, from sample preparation to data analysis.
The extraction solvent is a 1:1 mixture of DMSO and (MeOH/Acidified Water (100 mM H₃PO₄) in a 3:7 ratio) [1]. This ensures proper dissolution of the target compounds.
| Feature | Vanillin | Divanillin |
|---|---|---|
| Reported Antitumor Effects | Anti-proliferative, pro-apoptotic, anti-metastatic [1] | Induction of apoptosis, decrease in metastatic potential [2] [3] |
| Studied Cell Lines | HCT116, SW480, HT-29, HepG2, SH-SY5Y [1] | HepG2 [1] [3] |
| Molecular Targets & Pathways | PI3K, Wnt/β-catenin, MAPK, NF-κB, FAK/PI3K/Akt signaling; DNA-dependent protein kinases [1] | FAK/PI3K/Akt signaling pathway [1] |
| Key Findings | Inhibits cell proliferation, migration; induces apoptosis; promotes intestinal repair post-radiation [1] | Inhibits metastatic potential of HepG2 cells [1]; induces apoptosis in cancer cells [3] |
The data in the table comes from specific experimental models. Here is a detailed look at the methodologies for key findings.
Diagram: Experimental workflow for investigating this compound's anti-metastatic effects.
To advance this field, future studies should focus on:
The core parameters of this method, developed and validated using an Agilent 1260 Infinity II system, are summarized in the table below [1].
| Parameter Category | Specification |
|---|---|
| Analytes | This compound, vanillin, vanillic acid, p-hydroxybenzaldehyde, p-hydroxybenzoic acid, vanillyl alcohol, p-hydroxybenzyl alcohol, anisyl alcohol, anisic acid [1] |
| Column | Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm i.d., 5 μm) [1] |
| Mobile Phase | Gradient with Solvent A (H₂O), B (MeOH), C (Acidified H₂O, 10–2 M H₃PO₄) [1] |
| Flow Rate | 1.5 - 2.0 mL/min [1] |
| Column Temperature | 40 - 60 °C [1] |
| Runtime | 15 minutes [1] |
| Detection (DAD) | 230 nm, 254 nm, 280 nm (compound-dependent) [1] |
| Injection Volume | Not explicitly stated (Method uses Agilent G7129A autosampler) [1] |
| Key Validation Results | Excellent resolution, retention factor, selectivity; LOD/LOQ, linearity, and precision successfully validated [1] |
For a complete understanding, here is the step-by-step experimental protocol as described in the research.
When evaluating this method against alternatives, the following points are critical for an objective comparison:
The method from the preprint is highly specific and validated for this compound, which is its primary strength. For a broader comparison of phenolic compound analysis, you could contrast it with methods from other food matrices that use different columns (e.g., Waters Sunfire C18, Spherisorb ODS-2) and mobile phases (e.g., acetonitrile with formic or acetic acid) [3] [4].
The table below summarizes the key characteristics of enzymatic and chemical synthesis pathways for divanillin, based on current research.
| Feature | Enzymatic Synthesis | Chemical Synthesis (Fe²⁺/Persulfate) | Electrochemical Synthesis |
|---|---|---|---|
| General Principle | Oxidative C-C coupling catalyzed by enzymes like laccase or peroxidase [1] [2]. | Oxidative coupling using Fe²⁺ and potassium persulfate (K₂S₂O₈) [3]. | Reductive pinacolization of this compound to polyvanillin in a flow reactor [1]. |
| Typical Yield | ~80% [1] [2] | Information missing (Specific yield not provided in search results) | High current densities achieved; molecular weights up to Mw = 4100 g mol⁻¹ [1]. |
| Purity & Selectivity | High purity; highly pure this compound is obtained [4]. | Product requires purification (precipitate is filtered and washed) [3]. | Product analyzed by SEC, NMR, TGA, and DSC for structural characterization [1]. |
| Reaction Conditions | Mild, room temperature, aqueous or biphasic systems, often at pH 5.5 [2]. | Heated water, then stirred at room temperature [3]. | Divided electrochemical flow reactor, alkaline aqueous media (1 M NaOH), high current densities [1]. |
| Green Chemistry Merit | High; uses renewable catalysts, mild conditions, and water as a solvent [2]. | Lower; uses metal catalysts and chemical oxidizers. | Attractive; electrons as reactants, better atom economy, mild conditions, part of a green process from lignin [1]. |
Here are the step-by-step laboratory protocols for the two most common synthesis methods as described in the literature.
This method is noted for its high yield and environmental friendliness.
This method provides a straightforward, non-biological route to this compound.
The following diagram illustrates the logical workflow for selecting a synthesis method based on your research goals, which are shaped by the trade-offs between different methods.
The choice of synthesis method is often dictated by the intended downstream application of the this compound.
The table below summarizes key experimental data for divanillin-based epoxy thermosets and a reference DGEBA-based network.
| Property | This compound-based Epoxy (Diglycidyl Ether) | Reference DGEBA-based Thermoset |
|---|---|---|
| Glass Transition Temperature (Tg) | 140 - 200°C (cured with IPDA) [1] | ~140°C (cured with IPDA) [1] |
| Young's Modulus | Information missing from search results | Information missing from search results |
| Tensile Strength | 1.07 - 18.7 MPa (for polyimine CANs derived from this compound) [2] | Information missing from search results |
| Thermal Degradation | Comparable to DGEBA-based network [1] | Reference standard [1] |
| Key Additional Properties | Chemically recyclable in acidic conditions [2]; Reprocessable (CANs) [2] | Not recyclable or reprocessable (traditional thermoset) [2] |
> Note: The data for this compound-based epoxies and DGEBA are from independent studies with different curing agents and formulations. Direct, exact numerical comparisons should be made with caution.
The properties listed are derived from specific experimental protocols standard in polymer science.
The core difference between these materials lies in their chemical origin and structure. The following diagram illustrates the relationship between their building blocks.
The choice between these materials involves balancing performance with environmental impact.
Advantages of this compound-based Epoxies:
Considerations and Context:
The most detailed methodology comes from a 2025 study that developed and validated a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for simultaneous quantification of this compound and other aromatic compounds in cured Vanilla planifolia pods [1].
The experimental workflow for this method is summarized below:
This validated method was applied to analyze cured Vanilla planifolia pods from different regions in Veracruz, Mexico. The table below summarizes the quantified this compound levels [2]:
| Sample Origin (Vanilla planifolia) | Altitude (meters above sea level) | This compound Content (g/100 g dry weight) |
|---|---|---|
| Papantla de Olarte (VPAP) | 80 | 0.020 |
| Misantla (VMST) | 300 | 0.010 |
| Zongolica (VZGL) | 1200 | 0.008 |
| Atzalan (VATZ) | 1676 | 0.006 |
| Tecolutla (VTEC) | 20 | 0.002 |
The study concluded that This compound was present in all analyzed samples of cured Vanilla planifolia, with concentrations ranging from 0.002 to 0.02 g/100g dry weight [1] [2]. The highest concentration was found in the sample from Papantla de Olarte [2].
Understanding the context of these quantitative results is important:
The current data provides a solid foundation but also highlights areas for further investigation:
The core of any comparison of recovery rates is a reliable method for measurement. A 2025 study developed and validated a specific High-Performance Liquid Chromatography with Diode-Array Detection (HPLC–DAD) method for the simultaneous quantification of this compound and eight other aromatic compounds in Vanilla planifolia [1].
The experimental protocol and key parameters of this method are summarized in the table below.
| Aspect | Detailed Methodology & Parameters |
|---|---|
| Chromatographic Conditions | Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm). Mobile Phase: Gradient elution with water (A), methanol (B), and acidified water (10–2 M H3PO4) (C). Flow Rate: 2.25 mL/min. Column Temperature: 40-60 °C. Run Time: 15 minutes [2] [1]. |
| Detection | DAD at multiple wavelengths: 230 nm, 254 nm, and 280 nm [2]. |
| Sample Preparation (Extraction) | 1. Grinding: Pods are ground into a powder. 2. Weighing: 300 mg of the sample is weighed. 3. Solvent Addition: 20 mL of a 1:1 mixture of DMSO:(MeOH/acidified water (3:7, 100 mM H3PO4)) is added. 4. Ultrasonication: The mixture is sonicated for 10 min at 37 kHz and room temperature. 5. Filtration: The supernatant is filtered before analysis [2]. |
| Method Validation | The method was validated per ICH Q2(R1) guidelines, showing linearity in the 0.1–200 mg/L range (r² > 0.99), and high accuracy (recovery rate of 98.04–101.83%) [1]. |
This method successfully applied the protocol to analyze cured vanilla pods from different regions in Veracruz, Mexico, confirming the presence of this compound in all samples at concentrations ranging from 0.002 to 0.02 g/100 g dry weight [1]. The following diagram illustrates the sample preparation and analysis workflow.
The absence of a published comparison guide can be attributed to two main factors:
To build upon the information found, you could consider the following approaches for your comparison guide:
The table below compares the core recyclability characteristics of divanillin-based vitrimers and traditional thermosets.
| Characteristic | This compound-Based Vitrimers | Traditional Thermosets |
|---|---|---|
| Network Structure | Dynamic covalent networks (CANs) [1] [2] | Permanent, irreversible cross-links [1] |
| Recycling Mechanism | Chemical bond exchange (e.g., imine metathesis, transamination) or acid hydrolysis [1] [3] | Not recyclable; typically landfilled or incinerated [4] [1] |
| Chemical Recycling | Yes (monomers can be recovered and reused) [1] [3] | No (degradation destroys the polymer structure) [1] |
| Reprocessability | Yes (can be reshaped and remolded under heat/pressure) [1] | No (degrade before flow occurs) [1] |
| Closed-Loop Potential | High (recovered this compound monomer can be used to synthesize new vitrimers with similar properties) [1] | None |
| Key Dynamic Chemistry | Imine bonds [1] [3] | Not applicable |
Experimental studies provide quantitative data supporting the recyclability of this compound-based vitrimers, particularly in terms of mechanical property retention and chemical recovery.
| Property | Original Material | After Recycling | Experimental Conditions | Source |
|---|---|---|---|---|
| Tensile Strength | 1.07–18.7 MPa (varies with composition) [1] | Retained after 3 reprocessing cycles [1] | Reprocessed at 140°C for 20 min under pressure [1] | Polyimine CANs from this compound [1] |
| Monomer Recovery | N/A | This compound monomer recovered [1] | Chemical recycling in acidic conditions [1] | Polyimine CANs from this compound [1] |
| Composite Recycling | Fully cured carbon fiber composite [3] | Polymer matrix degraded; carbon fibers recovered [3] | Acid-catalyzed hydrolysis [3] | This compound imine epoxy composite [3] |
The advanced recyclability of this compound-based vitrimers is validated through specific experimental methods.
The recyclability of this compound-based vitrimers stems from the dynamic nature of imine bonds. The following diagram illustrates the key chemical reactions and recycling pathways that enable this circularity.
The diagram illustrates the reversible cycle underpinning the recyclability of this compound-based vitrimers. The key to their functionality lies not only in the dissociative pathway of acid hydrolysis but also in the associative dynamic exchange reactions—imine metathesis and transamination—that occur within the network [1] [3]. These thermal-driven exchange reactions allow the cross-linked network to change topology without losing its integrity, enabling the reprocessing and self-healing observed in these materials [1].
For researchers exploring sustainable polymer options, this compound-based vitrimers are particularly promising for developing high-performance composites. Their ability to be fully degraded in mild acidic conditions allows for the recovery of valuable carbon fibers intact, which is a major challenge with traditional epoxy composites [3]. Furthermore, the rigidity of the this compound structure can contribute to good thermomechanical properties, while the dynamic chemistry allows these properties to be tailored by adjusting the ratio of flexible to rigid amines in the network [1].
The table below summarizes the known effects and mechanisms of vanillin and divanillin based on current research:
| Compound | Observed Effects on Osteosarcoma Cells | Proposed Mechanisms & Molecular Targets | Key Experimental Findings |
|---|---|---|---|
| Vanillin | - Does not counteract doxorubicin's anticancer efficacy. [1] | - Regulates PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways. [2] | - In U2OS cells, 100 μM vanillin co-treatment for 24h did not interfere with doxorubicin's cytotoxic effect. [1] |
| This compound | - Demonstrates antitumor capabilities. [3] [2] | - Induces apoptosis; inhibits FAK/PI3K/Akt signaling pathway. [2] | - Molecular docking suggests binding to CAMKIV enzyme. [2]
For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies.
1. Cell Culture and Viability Assay (Vanillin with Doxorubicin) This protocol assesses whether vanillin compromises the efficacy of doxorubicin against osteosarcoma cells. [1]
2. Plasma Membrane Proteomic Analysis (Relevant Methodology) While not performed with vanillin/divanillin, this protocol is a robust approach for identifying membrane protein changes in osteosarcoma, which could be applied to future studies. [4]
Based on the gathered data, the following diagrams illustrate the proposed mechanisms of action and a standardized proteomic workflow for future research.
The current evidence, while promising, highlights significant gaps and opportunities:
Irritant